molecular formula C13H19NO2 B15603737 Ripa-56

Ripa-56

Cat. No.: B15603737
M. Wt: 221.29 g/mol
InChI Key: AVYVHIKSFXVDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ripa-56 is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-hydroxy-2,2-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-13(2,3)12(15)14(16)10-11-8-6-5-7-9-11/h5-9,16H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYVHIKSFXVDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ripa-56: A Technical Guide to its Mechanism of Action on RIPK1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of Ripa-56, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes complex biological pathways and workflows.

Introduction to RIPK1 and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a central node in cellular signaling pathways, particularly those initiated by tumor necrosis factor receptor 1 (TNFR1).[1] Upon TNF-α stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where its ubiquitination state dictates the cellular outcome.[1][2] K63-linked and linear ubiquitination of RIPK1 promotes cell survival by activating the NF-κB and MAPK signaling pathways.[1][2]

Conversely, deubiquitination of RIPK1 allows it to dissociate from the membrane and form cytosolic cell death-inducing complexes.[2] In the presence of active Caspase-8, RIPK1 can contribute to the formation of Complex IIa, leading to apoptosis. When Caspase-8 is inhibited or absent, RIPK1 kinase activity becomes crucial. Activated RIPK1 autophosphorylates and subsequently recruits and phosphorylates RIPK3 via their respective RIP Homotypic Interaction Motif (RHIM) domains.[2][3] This interaction leads to the formation of a functional amyloid-like complex called the necrosome.[4] RIPK3 then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein, the ultimate executioner of necroptosis.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, disrupting its integrity and leading to a pro-inflammatory form of regulated cell death known as necroptosis.[4]

Given its pivotal role in inflammation and cell death, RIPK1 kinase activity has emerged as a key therapeutic target for a range of conditions, including systemic inflammatory response syndrome (SIRS), neurodegenerative diseases, and other inflammatory disorders.[5][6] this compound was developed as a highly potent, selective, and metabolically stable inhibitor to probe the function of RIPK1 and for potential therapeutic applications.[6][7]

This compound: Profile of a Selective RIPK1 Inhibitor

This compound (also referred to as compound 56) is a small molecule inhibitor identified through a phenotypic screen for compounds that protect cells from necroptosis.[6][7] It belongs to a novel class of amide-containing Type III kinase inhibitors.[6]

Mechanism of Action

This compound exerts its effect by directly inhibiting the kinase activity of RIPK1.[6] Molecular docking models reveal that this compound binds to an inactive conformation of RIPK1 in the L-shaped hydrophobic "back" pocket, a characteristic of Type III inhibitors.[2] This binding is stabilized by key interactions:

  • A hydrogen bond forms between the carbonyl oxygen on the benzene (B151609) ring of this compound and the main chain NH of Asp156 within the DLG motif of RIPK1.[2]

  • Another hydrogen bond is formed between the 2,2-dimethylbutanamide (B3045117) moiety and Val76 of RIPK1.[2]

By locking RIPK1 in this inactive state, this compound prevents the autophosphorylation required for the recruitment and activation of RIPK3, thereby blocking the formation of the necrosome and the entire downstream necroptotic cascade.[2]

Signaling Pathway Inhibition

The following diagram illustrates the TNF-α signaling pathway and the point of intervention for this compound.

G cluster_membrane Plasma Membrane cluster_complexI Complex I (Survival) cluster_cytosol Cytosol cluster_complexIIa Complex IIa (Apoptosis) cluster_complexIIb Complex IIb (Necroptosis) TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binding ComplexI TRADD TRAF2/5 cIAP1/2 LUBAC RIPK1 TNFR1->ComplexI Recruitment IKK IKK Complex ComplexI->IKK K63/M1 Ubiquitination RIPK1_deub Deubiquitinated RIPK1 ComplexI->RIPK1_deub Deubiquitination (e.g., CYLD, A20) NFkB NF-κB Activation IKK->NFkB ComplexIIa TRADD FADD Pro-Casp8 RIPK1 RIPK1_deub->ComplexIIa Necrosome RIPK1 RIPK3 RIPK1_deub->Necrosome Casp8 inactive Casp8_active Active Caspase-8 ComplexIIa->Casp8_active Apoptosis Apoptosis Casp8_active->Apoptosis pMLKL p-MLKL (Oligomer) Necrosome->pMLKL Phosphorylation Necroptosis Necroptosis pMLKL->Necroptosis Membrane Pore Formation Ripa56 This compound Ripa56->Necrosome Inhibition G Stimulus TNF-α + Smac Mimetic + z-VAD-FMK RIPK1_activation RIPK1 Activation (Kinase Activity) Stimulus->RIPK1_activation Necrosome Necrosome Formation (RIPK1-RIPK3 Complex) RIPK1_activation->Necrosome MLKL_phos MLKL Phosphorylation Necrosome->MLKL_phos Necroptosis Necroptosis MLKL_phos->Necroptosis Ripa56 This compound Ripa56->RIPK1_activation Inhibition G cluster_prep Sample Preparation cluster_blot Blotting Procedure c1 Cell Culture & Treatment (Induce necroptosis +/- this compound) c2 Harvest & Wash Cells (Ice-cold PBS) c1->c2 c3 Cell Lysis (RIPA buffer + inhibitors on ice) c2->c3 c4 Centrifugation (Pellet debris, collect supernatant) c3->c4 c5 Protein Quantification (BCA Assay) c4->c5 c6 Sample Denaturation (Add Laemmli buffer, heat at 95°C) c5->c6 b1 SDS-PAGE (Separate proteins by size) c6->b1 b2 Protein Transfer (Gel to PVDF/Nitrocellulose membrane) b1->b2 b3 Blocking (5% non-fat milk or BSA in TBST) b2->b3 b4 Primary Antibody Incubation (e.g., anti-pRIPK1, anti-pMLKL) Overnight at 4°C b3->b4 b5 Washing (3x with TBST) b4->b5 b6 Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) b5->b6 b7 Washing (3x with TBST) b6->b7 b8 Signal Detection (Add ECL substrate, image chemiluminescence) b7->b8 G cluster_treatment Cell Treatment & Heating cluster_analysis Lysis & Analysis t1 Treat Intact Cells (with this compound or DMSO vehicle) t2 Heating (Aliquot cells and heat at a range of temperatures to create a melt curve) t1->t2 a1 Cell Lysis (e.g., Freeze-thaw cycles) t2->a1 a2 Separation (Centrifuge to separate soluble protein (supernatant) from aggregated protein (pellet)) a1->a2 a3 Detection of Soluble RIPK1 (Analyze supernatant via Western Blot, ELISA, or other quantitative methods) a2->a3 Result Result: This compound-treated cells show more soluble RIPK1 at higher temperatures, indicating target stabilization. a3->Result

References

The Cellular Target of Ripa-56: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ripa-56 is a potent and selective small molecule inhibitor whose primary cellular target has been identified as Receptor-Interacting Protein 1 (RIP1) kinase.[1][2][3] This technical guide provides a comprehensive overview of the cellular target of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows. This compound acts as a Type III allosteric inhibitor of RIP1 kinase, a key regulator of cellular necroptosis and inflammation.[4] Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it a valuable tool for studying RIP1-mediated signaling and a potential therapeutic candidate for inflammatory diseases.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with its cellular target and its activity in cellular assays.

Table 1: In Vitro Efficacy and Selectivity of this compound

ParameterValueDescriptionReference
IC50 13 nMThe half maximal inhibitory concentration against RIP1 kinase activity.[2][3][5]
EC50 27 nMThe half maximal effective concentration in protecting murine L929 cells from TNFα/z-VAD-FMK-induced necroptosis.[2][3][5]
Selectivity >769-foldHighly selective for RIP1 kinase over RIP3 kinase (no inhibition observed at 10 µM).[2]

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

ParameterValueDescriptionReference
Half-life (t1/2) 3.1 hoursThe time required for the concentration of this compound in the body to be reduced by half.[2]
Oral Bioavailability (P.O.) 22%The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.[2]
Intraperitoneal Bioavailability (I.P.) 100%The fraction of an intraperitoneally administered dose of unchanged drug that reaches the systemic circulation.[2]

Experimental Protocols

Detailed methodologies for the key experiments used to identify and characterize the cellular target of this compound are provided below.

RIP1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the ability of this compound to inhibit the enzymatic activity of RIP1 kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6][7][8]

Materials:

  • Recombinant human RIP1 kinase (e.g., Promega, SignalChem)[7]

  • Myelin Basic Protein (MBP) as a substrate[7]

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay kit (Promega)[6][7][8]

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[6]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the RIP1 kinase, the substrate (MBP), and the kinase reaction buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[6]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6]

  • Measure the luminescence using a plate reader.

  • The IC50 value is calculated by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

TNFα-Induced Necroptosis Assay in HT-29 and L929 Cells

This cell-based assay determines the potency of this compound in protecting cells from necroptotic cell death induced by Tumor Necrosis Factor-alpha (TNFα) in the presence of a pan-caspase inhibitor (z-VAD-FMK).[2][9]

Materials:

  • HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) cells[2]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human or mouse TNFα[9][10]

  • z-VAD-FMK (pan-caspase inhibitor)[9][10]

  • Smac mimetic (for HT-29 cells, e.g., SM-164)[2]

  • This compound (or other test compounds)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[2]

  • 96-well plates

Procedure:

  • Seed HT-29 or L929 cells in a 96-well plate and allow them to adhere overnight.[2]

  • Prepare serial dilutions of this compound.

  • Pre-treat the cells with the diluted this compound or vehicle control for a specified time (e.g., 1 hour).

  • Induce necroptosis by adding a cocktail of:

    • For HT-29 cells: TNFα (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).[2]

    • For L929 cells: TNFα (e.g., 1-10 ng/mL) and z-VAD-FMK (e.g., 20-50 µM).[2][10]

  • Incubate the cells for a specified period (e.g., 24 hours for HT-29, 6-24 hours for L929).[2][10]

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures the amount of ATP present, which is indicative of the number of viable cells.

  • The EC50 value is calculated by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the signaling pathway targeted by this compound and the general workflow of the key experimental assays.

RIP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIP1) TNFR1->ComplexI RIP1_ub Ubiquitinated RIP1 ComplexI->RIP1_ub ComplexIIa Complex IIa (TRADD, FADD, Caspase-8, RIP1) ComplexI->ComplexIIa ComplexIIb_Necrosome Complex IIb (Necrosome) (RIP1, RIP3, MLKL) ComplexI->ComplexIIb_Necrosome NFkB_Activation NF-κB Activation (Pro-survival) RIP1_ub->NFkB_Activation Apoptosis Apoptosis ComplexIIa->Apoptosis pRIP1 pRIP1 ComplexIIb_Necrosome->pRIP1 pRIP3 pRIP3 pRIP1->pRIP3 pMLKL pMLKL pRIP3->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Ripa56 This compound Ripa56->pRIP1 Inhibits Kinase Activity

Caption: TNFα-induced RIP1 kinase signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_kinase_assay RIP1 Kinase Inhibition Assay cluster_necroptosis_assay TNFα-Induced Necroptosis Assay k_start Start k_reagents Combine RIP1 Kinase, Substrate, and Buffer k_start->k_reagents k_ripa56 Add this compound (or vehicle) k_reagents->k_ripa56 k_atp Initiate with ATP k_ripa56->k_atp k_incubation Incubate k_atp->k_incubation k_adpglo Add ADP-Glo™ Reagent k_incubation->k_adpglo k_detection Add Kinase Detection Reagent k_adpglo->k_detection k_read Measure Luminescence k_detection->k_read k_end Calculate IC50 k_read->k_end n_start Start n_seed Seed Cells (HT-29 or L929) n_start->n_seed n_ripa56 Pre-treat with this compound (or vehicle) n_seed->n_ripa56 n_induce Induce Necroptosis (TNFα + z-VAD-FMK +/- Smac mimetic) n_ripa56->n_induce n_incubation Incubate n_induce->n_incubation n_viability Measure Cell Viability (CellTiter-Glo®) n_incubation->n_viability n_end Calculate EC50 n_viability->n_end

Caption: General experimental workflows for key assays used to characterize this compound.

References

Ripa-56: A Technical Whitepaper on the Discovery, Mechanism, and Development of a Potent RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ripa-56 is a highly potent, selective, and metabolically stable inhibitor of Receptor-Interacting Protein 1 (RIPK1) kinase.[1] Discovered through a phenotypic screen and subsequent medicinal chemistry optimization, this compound has emerged as a significant tool compound and a potential therapeutic agent for a range of inflammatory diseases.[1][2] Its mechanism of action as a type III allosteric inhibitor of RIPK1 allows it to effectively block the necroptotic cell death pathway, a key driver of pathology in conditions such as Systemic Inflammatory Response Syndrome (SIRS).[1][2] This whitepaper provides an in-depth technical guide to the discovery, development, mechanism of action, and experimental protocols associated with this compound.

Discovery and Development

The identification of this compound was the result of a systematic drug discovery campaign initiated with a phenotypic screen to identify novel inhibitors of necroptosis.[1][2] This was followed by a focused medicinal chemistry effort to optimize the initial hit compound, leading to the synthesis of this compound (compound 56 in the original publication).[1][2]

dot

cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Validation Phase phenotypic_screen Phenotypic Screen (TSZ-induced HT-29 cell necrosis) micromolar_hit Identification of Micromolar Hit (Novel Amide Structure) phenotypic_screen->micromolar_hit 200,000 compounds screened med_chem Medicinal Chemistry Efforts (Structure-Activity Relationship Studies) micromolar_hit->med_chem ripa56 This compound (Compound 56) med_chem->ripa56 Optimization of potency, selectivity, and metabolic stability biochem Biochemical & Cellular Assays (IC50, EC50 determination) ripa56->biochem invivo In Vivo Efficacy Studies (SIRS Mouse Model) ripa56->invivo

Caption: Discovery and development workflow of this compound.

Mechanism of Action: Inhibition of the Necroptosis Signaling Pathway

This compound functions as a type III allosteric inhibitor of RIPK1 kinase.[1] This mode of inhibition means that this compound binds to a site on the RIPK1 enzyme that is distinct from the ATP-binding site, inducing a conformational change that locks the kinase in an inactive state. This prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptosis pathway.

In the context of TNFα-induced necroptosis, the binding of TNFα to its receptor (TNFR1) can trigger the formation of a signaling complex. When caspase-8 is inhibited, RIPK1 and RIPK3 are recruited to form a complex called the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL) protein, which then oligomerizes and translocates to the plasma membrane, causing lytic cell death. This compound intervenes by directly inhibiting the kinase activity of RIPK1, thereby preventing the formation and activation of the necrosome and subsequent cell death.

dot

TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 RHIM domain interaction (in the absence of active Caspase-8) Necrosome Necrosome (p-RIPK1, p-RIPK3) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Phosphorylation Membrane Plasma Membrane Disruption (Necroptosis) pMLKL->Membrane Ripa56 This compound Ripa56->RIPK1 Allosteric Inhibition

Caption: TNFα-induced necroptosis signaling pathway and this compound intervention.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and favorable pharmacokinetic profile.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueReference
RIPK1 IC50 Human13 nM[1][3]
RIPK3 Inhibition HumanNo inhibition at 10 µM[1][3]
EC50 (TZ-induced necrosis) Murine (L929 cells)27 nM[3]
EC50 (TSZ-induced necrosis) Human (HT-29 cells)28 nM[1]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

ParameterValueReference
Half-life (t1/2) 3.1 hours[1][3]
Oral Bioavailability (PO) 22%[1][3]
Intraperitoneal Bioavailability (IP) 100%[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of this compound.

RIPK1 Kinase Activity Assay (ADP-Glo™ Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against RIPK1 kinase.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Prepare a reaction mixture containing RIPK1 enzyme and MBP substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding ATP to the reaction mixture and dispensing it into the wells of the 384-well plate.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • To stop the reaction and deplete the remaining ATP, add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value from the concentration-response curve.

Cell-Based Necroptosis Assay (HT-29 Cells)

This protocol details the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of the protective effects of this compound.

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human TNFα

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

  • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a predetermined pre-incubation period (e.g., 1 hour).

  • Induce necroptosis by adding a combination of TNFα (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).

  • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Assess cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescent signal with a plate reader.

  • Calculate the EC50 value, representing the concentration of this compound that provides 50% protection from necroptotic cell death.

In Vivo TNFα-Induced SIRS Mouse Model

This protocol outlines the in vivo evaluation of this compound's efficacy in a mouse model of Systemic Inflammatory Response Syndrome.

Animals:

  • C57BL/6 mice

Materials:

  • Mouse TNFα

  • This compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified time before TNFα challenge.

  • Induce SIRS by injecting a lethal dose of mouse TNFα.

  • Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 24-48 hours).

  • Record survival rates for each treatment group.

  • In terminal experiments, collect blood and tissues for analysis of inflammatory markers and histopathological examination to assess multi-organ damage.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of RIPK1 kinase with demonstrated efficacy in both in vitro and in vivo models of necroptosis-driven pathologies. Its favorable pharmacological properties make it an invaluable research tool for elucidating the role of RIPK1 in various diseases and a promising lead compound for the development of novel anti-inflammatory therapeutics. The detailed data and protocols provided in this whitepaper serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

Ripa-56: A Technical Guide to a Potent and Selective RIPK1 Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including apoptosis and necroptosis. Its pivotal role in these processes makes it a compelling therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and ischemic injuries. Ripa-56 is a highly potent, selective, and metabolically stable chemical probe for RIPK1, enabling researchers to dissect the intricate functions of RIPK1 kinase activity in various cellular and in vivo models. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, detailed experimental protocols, and a visual representation of the signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Potency and Efficacy of this compound
ParameterValueCell Line/SystemConditionsReference(s)
RIPK1 IC₅₀ 13 nMCell-freeBiochemical kinase assay[1][2]
HT-29 EC₅₀ 28 nMHuman colorectal adenocarcinomaTNFα/SMAC mimetic/z-VAD-FMK induced necroptosis[3][4]
L929 EC₅₀ 27 nMMurine fibrosarcomaTNFα/z-VAD-FMK induced necroptosis[5]
Table 2: Selectivity Profile of this compound
Kinase/TargetInhibitionConcentrationReference(s)
RIPK3 No inhibition10 µM[2][3][6][7]
IDO No inhibition200 µM[4][7]
Panel of additional kinases No significant inhibition2 µM[3]
Table 3: Pharmacokinetic Properties of this compound in Mice
ParameterRoute of AdministrationDoseValueReference(s)
Half-life (t½) Intravenous (IV)2 mg/kg3.1 h[1][8]
Oral Bioavailability (F) Oral (PO)10 mg/kg22%[1]
Bioavailability (F) Intraperitoneal (IP)10 mg/kg100%[1]
Clearance (Clp) Intravenous (IV)2 mg/kg103 mL min⁻¹ kg⁻¹[8]
Volume of Distribution (Vss) Intravenous (IV)2 mg/kg27.8 L/kg[8]

Mechanism of Action

This compound is classified as a type III kinase inhibitor.[9] Unlike type I and II inhibitors that bind to the ATP-binding pocket in the active conformation of the kinase, type III inhibitors bind to an allosteric site adjacent to the ATP pocket, stabilizing the kinase in an inactive conformation.[9] This mode of action contributes to the high selectivity of this compound for RIPK1. Molecular docking studies have revealed that this compound binds to a hydrophobic pocket in the RIPK1 kinase domain, locking it in an inactive state.[5][9]

Experimental Protocols

Biochemical RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add diluted this compound or DMSO (vehicle control) to the assay wells.

  • Add the RIPK1 enzyme to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for RIPK1.

  • Incubate the plate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Necroptosis Assay in HT-29 Cells

This protocol describes the induction of necroptosis in the human colorectal adenocarcinoma cell line HT-29 and the assessment of the protective effect of this compound.

Materials:

  • HT-29 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human TNF-α

  • SMAC mimetic (e.g., BV6 or SM-164)

  • Pan-caspase inhibitor (z-VAD-FMK)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 3,000 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the this compound dilutions or vehicle (DMSO) for 1 hour.

  • Induce necroptosis by adding a combination of human TNF-α (final concentration 20 ng/mL), a SMAC mimetic (final concentration 100 nM), and z-VAD-FMK (final concentration 20 µM).[1]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the vehicle-treated, non-induced control and determine the EC₅₀ value of this compound.

In Vivo Systemic Inflammatory Response Syndrome (SIRS) Model

This protocol details the induction of SIRS in mice using TNF-α and the evaluation of the therapeutic efficacy of this compound.

Materials:

  • C57BL/6 mice

  • Recombinant murine TNF-α

  • This compound

  • Vehicle control (e.g., appropriate solvent for this compound)

Procedure:

  • Acclimate C57BL/6 mice for at least one week before the experiment.

  • Administer this compound (e.g., 6 mg/kg) or vehicle control to the mice via intraperitoneal (IP) or oral (PO) route.[3]

  • After a specified pre-treatment time (e.g., 30 minutes to 1 hour), induce SIRS by administering a lethal dose of murine TNF-α (e.g., via intravenous injection).

  • Monitor the survival of the mice over a defined period (e.g., 24-48 hours).

  • In separate cohorts, collect blood and organ tissues at various time points after TNF-α challenge to assess organ damage and inflammatory markers (e.g., cytokine levels) via histological analysis and ELISA, respectively.

Mandatory Visualization

RIPK1_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNF-α TNFR1 TNFR1 ComplexI ComplexI TNFR1->ComplexI Recruitment TRADD TRADD TRAF2 TRAF2/5 cIAP cIAP1/2 RIPK1_C1 RIPK1 NFkB NFkB ComplexI->NFkB Ubiquitination of RIPK1 ComplexIIa ComplexIIa ComplexI->ComplexIIa Deubiquitination of RIPK1 FADD_A FADD Casp8_A Caspase-8 Apoptosis Apoptosis Casp8_A->Apoptosis Cleavage of substrates RIPK1_N p-RIPK1 RIPK3 p-RIPK3 RIPK1_N->RIPK3 Phosphorylation MLKL p-MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Pore Formation Necrosome Necrosome ComplexIIa->Necrosome Caspase-8 inhibition Ripa56 Ripa56 Ripa56->RIPK1_N Inhibition Ripa56->ComplexIIa Inhibition

Caption: RIPK1 Signaling Pathways and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochem Biochemical Assay (e.g., ADP-Glo) CellViability Cell-Based Assay (e.g., Necroptosis) Biochem->CellViability Determine EC₅₀ Selectivity Kinase Selectivity Panel CellViability->Selectivity Assess Off-Target Effects PK Pharmacokinetics (PK) Selectivity->PK Characterize ADME PD Pharmacodynamics (PD) PK->PD Confirm Target Engagement Efficacy Efficacy in Disease Model (e.g., SIRS) PD->Efficacy Evaluate Therapeutic Potential DataAnalysis Data Analysis & Interpretation Efficacy->DataAnalysis Start Start: Synthesize this compound Start->Biochem Determine IC₅₀ Conclusion Conclusion: Validate as Chemical Probe DataAnalysis->Conclusion

References

Ripa-56: A Deep Dive into its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of Ripa-56, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document details its inhibitory activity, the experimental methodologies used for its characterization, and its role in relevant signaling pathways.

Executive Summary

This compound is a highly potent, selective, and metabolically stable inhibitor of RIPK1 with a reported IC50 of 13 nM.[1] Its primary mechanism of action is the inhibition of the kinase activity of RIPK1, a critical regulator of TNFα-induced inflammation and necroptosis. Extensive studies have demonstrated its high selectivity for RIPK1 over the closely related RIPK3, showcasing a promising therapeutic window. This guide synthesizes the available data on its selectivity, providing a valuable resource for researchers investigating RIPK1-mediated pathologies.

This compound Kinase Selectivity Data

The selectivity of this compound has been primarily characterized by its potent inhibition of RIPK1 and a lack of significant activity against other tested kinases, most notably RIPK3. The following table summarizes the quantitative data available from published studies.

Kinase TargetAssay TypeThis compound IC50/InhibitionReference
RIPK1 ADP-Glo13 nM[1]
RIPK3 Not SpecifiedNo inhibition at 10 µM
IDO Not SpecifiedNo inhibition at 200 µM

Note: A comprehensive kinome scan against a broad panel of kinases may be available in the supplementary information of the primary research article by Ren Y, et al. J Med Chem. 2017 Feb 9;60(3):972-986.

Signaling Pathway Context: TNFα-Induced Necroptosis

This compound exerts its therapeutic effect by inhibiting RIPK1 within the TNFα signaling pathway, which can lead to either cell survival, apoptosis, or necroptosis. The following diagram illustrates this complex signaling cascade and the point of intervention for this compound.

TNF_Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Survival) cluster_complex_IIa Complex IIa (Apoptosis) cluster_complex_IIb Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 FADD FADD TRADD->FADD cIAP cIAP TRAF2->cIAP RIPK1_ub RIPK1 (Ub) cIAP->RIPK1_ub Ubiquitination IKK IKK Complex RIPK1_ub->IKK RIPK1_p RIPK1 (p) RIPK1_ub->RIPK1_p Deubiquitination & Phosphorylation NFkB NF-κB IKK->NFkB Activation Casp8_a Caspase-8 (active) FADD->Casp8_a Activation Casp8_a->RIPK1_ub Cleavage (Inhibition of Necroptosis) Apoptosis Apoptosis Casp8_a->Apoptosis RIPK3_p RIPK3 (p) RIPK1_p->RIPK3_p Phosphorylation MLKL_p MLKL (p) RIPK3_p->MLKL_p Phosphorylation Necroptosis Necroptosis MLKL_p->Necroptosis Oligomerization & Translocation Ripa56 This compound Ripa56->RIPK1_p Inhibition TNF TNFα TNF->TNFR1

Caption: TNFα-induced signaling pathways leading to survival, apoptosis, or necroptosis.

Experimental Protocols

The determination of the kinase selectivity profile of this compound relies on robust and standardized biochemical assays. Below are detailed methodologies for two key experimental approaches commonly used in kinase inhibitor profiling.

KINOMEscan™ Assay (Competition Binding Assay)

The KINOMEscan™ platform is a high-throughput, affinity-based screening method to quantitatively measure the binding of a compound to a large panel of kinases.

Methodology Workflow:

KINOMEscan_Workflow cluster_assay Assay Components cluster_incubation Competition Binding cluster_quantification Quantification Kinase Kinase-tagged Phage Incubate Incubation Kinase->Incubate Ligand Immobilized Ligand Ligand->Incubate Compound Test Compound (this compound) Compound->Incubate Capture Capture on Solid Support Incubate->Capture Wash Wash Capture->Wash Elution Elution Wash->Elution qPCR qPCR of DNA tag Elution->qPCR Data Data Analysis (% of control) qPCR->Data

Caption: A generalized workflow for the KINOMEscan™ competition binding assay.

Detailed Protocol:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is inversely proportional to its affinity for the test compound.

  • Reagents:

    • A panel of human kinases individually tagged with a unique DNA identifier.

    • An immobilized, broadly active kinase inhibitor (ligand) on a solid support (e.g., beads).

    • Test compound (this compound) at various concentrations.

  • Procedure:

    • The DNA-tagged kinase, immobilized ligand, and test compound are combined and allowed to reach binding equilibrium.

    • The mixture is passed through a filter to capture the solid support with the bound kinase.

    • Unbound components are washed away.

    • The captured, DNA-tagged kinase is eluted.

    • The amount of eluted kinase is quantified using quantitative PCR (qPCR) with primers specific to the DNA tag.

  • Data Analysis: The amount of kinase bound to the solid support in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of the control, from which binding affinity (Kd) or percent inhibition at a given concentration can be determined.

ADP-Glo™ Kinase Assay (Activity Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.

Methodology Workflow:

ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection Components Kinase + Substrate + ATP + this compound Incubate1 Incubation Components->Incubate1 Product ADP + Phosphorylated Substrate Incubate1->Product Reagent1 Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete ATP) Product->Reagent1 Incubate2 Incubation Reagent1->Incubate2 Reagent2 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate2->Reagent2 Luminescence Measure Luminescence Reagent2->Luminescence

References

The Structural Basis of Ripa-56 Inhibition of RIPK1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions governing the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) by Ripa-56, a potent and selective inhibitor. This document outlines the critical binding interactions, summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to RIPK1 and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial serine/threonine kinase that functions as a key regulator of cellular signaling pathways, particularly those involved in inflammation and programmed cell death.[1][2][3] It plays a pivotal role in the tumor necrosis factor (TNF) receptor pathway, where it can either promote cell survival through the activation of NF-κB or induce cell death via apoptosis or necroptosis.[3][4][5][6]

Necroptosis is a form of regulated necrosis that is dependent on the kinase activity of RIPK1 and RIPK3.[7][8] When caspase-8 is inhibited, RIPK1 undergoes autophosphorylation, leading to the recruitment and phosphorylation of RIPK3.[4] This interaction, mediated by their respective RIP homotypic interaction motifs (RHIMs), results in the formation of a functional amyloid-like signaling complex known as the necrosome.[4][7] The necrosome then recruits and phosphorylates the mixed lineage kinase domain-like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and ultimately, cell death.[4] Given its role in various inflammatory and degenerative diseases, RIPK1 has emerged as a significant therapeutic target.[1][2]

This compound: A Potent and Selective RIPK1 Inhibitor

This compound is a highly potent and selective allosteric inhibitor of RIPK1.[9] It was identified through screening a chemical library and subsequent structure-activity relationship optimization.[4] this compound effectively inhibits the kinase activity of RIPK1, thereby protecting cells from necroptosis.[2][4]

Quantitative Data on this compound Activity

The inhibitory potency and cellular efficacy of this compound have been quantified through various biochemical and cell-based assays.

ParameterValueCell Line/SystemReference
IC50 (RIPK1 Kinase Activity) 13 nMIn vitro kinase assay[4]
EC50 (TSZ-induced Necroptosis Protection) 27 nMMouse L929 cells[4]

Structural Basis of this compound Inhibition

Molecular docking models have elucidated the structural basis for the potent and selective inhibition of RIPK1 by this compound. This compound binds to the kinase domain of RIPK1 in its inactive conformation, stabilizing a "DLG-out" state.[1] This allosteric inhibition is achieved through a network of hydrogen bonds and hydrophobic interactions.

Key Interactions:

  • Hydrogen Bonding: The carbonyl oxygen on the benzene (B151609) ring of this compound forms a crucial hydrogen bond with the main chain amide hydrogen of Asp156 within the DLG motif of RIPK1.[4] Additionally, the 2,2-dimethylbutanamide (B3045117) moiety of this compound forms a hydrogen bond with the side chain of Val76.[4]

  • Hydrophobic Interactions: this compound binds tightly within an L-shaped hydrophobic pocket in the RIPK1 kinase domain.[4] The benzene ring of this compound occupies a hydrophobic pocket formed by the residues Leu70, Leu129, Val134, His136, Ile154, and Ser161.[4]

These interactions lock RIPK1 in an inactive conformation, preventing the conformational changes required for its kinase activity and subsequent downstream signaling.[10]

Signaling Pathways

The following diagrams illustrate the central role of RIPK1 in TNF-induced signaling and the mechanism of its inhibition by this compound.

TNF_Signaling_Pathway cluster_death Cell Death Pathways TNFα TNFα TNFR1 TNFR1 Complex I Complex I TNFR1->Complex I TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1 NF-κB NF-κB Complex I->NF-κB RIPK1 Ubiquitination Complex IIa Complex IIa Complex I->Complex IIa Deubiquitination of RIPK1 Cell Survival Cell Survival NF-κB->Cell Survival Apoptosis Apoptosis Complex IIa->Apoptosis FADD, Caspase-8 Complex IIb (Necrosome) Complex IIb (Necrosome) Complex IIa->Complex IIb (Necrosome) Caspase-8 inhibition Necroptosis Necroptosis Complex IIb (Necrosome)->Necroptosis RIPK1-RIPK3-MLKL This compound This compound

Caption: TNFα signaling pathway leading to cell survival or cell death.

Ripa56_Inhibition_Mechanism Active RIPK1 Active RIPK1 Inactive RIPK1 Inactive RIPK1 No Necroptosis No Necroptosis Inactive RIPK1->No Necroptosis This compound This compound This compound->Inactive RIPK1 Binds to allosteric site Necrosome Formation Necrosome Formation Necroptosis Necroptosis Necrosome Formation->Necroptosis

Caption: Mechanism of this compound inhibition of RIPK1-mediated necroptosis.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibition of RIPK1 by this compound.

In Vitro RIPK1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate[11][12]

  • Kinase assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate)[11]

  • [γ-33P-ATP][11]

  • This compound at various concentrations

  • Phosphoric acid (0.5%)[11]

  • Filter paper

  • Scintillation counter

Procedure:

  • Incubate recombinant RIPK1 with the MBP substrate in the kinase assay buffer.

  • Add this compound at a range of concentrations to the reaction mixture and incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Initiate the kinase reaction by adding the Mg/[γ-33P-ATP] mix.

  • Allow the reaction to proceed for a specified time (e.g., 120 minutes) at room temperature.[11]

  • Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.[11]

  • Spot an aliquot of the reaction mixture onto a filter paper.

  • Wash the filter paper multiple times with phosphoric acid and once with methanol.[11]

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Kinase_Assay_Workflow start Start step1 Incubate RIPK1 + MBP Substrate start->step1 step2 Add this compound (various conc.) step1->step2 step3 Initiate reaction with [γ-33P-ATP] step2->step3 step4 Stop reaction with Phosphoric Acid step3->step4 step5 Spot on Filter Paper & Wash step4->step5 step6 Scintillation Counting step5->step6 end Calculate IC50 step6->end

Caption: Workflow for the in vitro RIPK1 kinase assay.

Cell-Based Necroptosis Assay

This assay evaluates the ability of this compound to protect cells from induced necroptosis.

Materials:

  • A suitable cell line (e.g., HT-29 or L929)[4]

  • Cell culture medium and supplements

  • Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-fmk - collectively termed TSZ)[4]

  • This compound at various concentrations

  • Cell viability reagent (e.g., Sytox Green)[11]

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[11]

  • Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 30 minutes).[11]

  • Add the necroptosis-inducing agents (TSZ) to the wells.

  • Include appropriate controls: untreated cells, cells treated with TSZ only, and cells treated with a vehicle control.

  • Incubate the plate for a defined period (e.g., 24 hours).

  • Add the Sytox Green reagent to all wells.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of cell death and determine the EC50 value of this compound.

Necroptosis_Assay_Workflow start Start step1 Seed Cells in 96-well plate start->step1 step2 Pre-treat with This compound step1->step2 step3 Induce Necroptosis (e.g., TSZ) step2->step3 step4 Incubate step3->step4 step5 Add Sytox Green step4->step5 step6 Measure Fluorescence step5->step6 end Calculate EC50 step6->end

Caption: Workflow for the cell-based necroptosis assay.

Co-Immunoprecipitation of the Necrosome

This technique is used to assess the effect of this compound on the formation of the RIPK1-RIPK3 necrosome complex.

Materials:

  • Cells treated to induce necroptosis in the presence or absence of this compound

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies against RIPK1 and RIPK3

  • Protein A/G magnetic beads

  • Wash buffer

  • SDS-PAGE sample buffer

  • Western blotting equipment and reagents

Procedure:

  • Induce necroptosis in cells with and without this compound treatment.

  • Lyse the cells and pre-clear the lysates with protein A/G beads.

  • Incubate the pre-cleared lysates with an anti-RIPK1 antibody overnight at 4°C.[7]

  • Add fresh protein A/G beads to capture the antibody-protein complexes.[7]

  • Wash the beads multiple times to remove non-specific binding.[7]

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[7]

  • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with antibodies against RIPK1 and RIPK3 to detect the co-immunoprecipitated proteins. A reduction in the amount of co-precipitated RIPK3 in the presence of this compound indicates inhibition of necrosome formation.

Conclusion

This compound is a potent and selective allosteric inhibitor of RIPK1 that effectively blocks necroptosis. Its mechanism of action is well-defined at the structural level, involving specific hydrogen bonding and hydrophobic interactions that stabilize an inactive conformation of the RIPK1 kinase domain. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the modulation of RIPK1 activity for therapeutic purposes. The continued investigation of this compound and similar inhibitors holds significant promise for the treatment of a wide range of inflammatory and degenerative diseases.

References

Methodological & Application

Application Note: Ripa-56 In Vivo Administration Protocol for Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the in vivo administration of Ripa-56, a potent and selective RIPK1 kinase inhibitor, in mouse models. It includes detailed protocols for formulation, administration, and experimental design based on publicly available data for efficacy and pharmacokinetic studies.

Introduction

This compound is a highly potent, selective, and metabolically stable inhibitor of receptor-interacting protein 1 (RIPK1) kinase, with an IC50 of 13 nM.[1][2] It has demonstrated efficacy in animal models of systemic inflammatory response syndrome (SIRS) by reducing TNFα-induced mortality and multi-organ damage.[2][3] Unlike some inhibitors, this compound is potent against both human and murine RIPK1 and possesses a favorable pharmacokinetic profile in mice, making it a valuable tool for preclinical research into diseases driven by RIPK1-mediated inflammation and necroptosis, such as inflammatory diseases and neurodegenerative conditions.[1][4][5]

Pharmacokinetic and Dosing Summary

Successful in vivo studies depend on understanding the pharmacokinetic properties and effective dose ranges of the compound. This compound exhibits high bioavailability via intraperitoneal injection, making it a preferred route for consistent exposure in preclinical models.[1][3]

Table 1: Pharmacokinetic Properties of this compound in Mice

Parameter Value Administration Route Source
Half-life (t½) 3.1 hours Not Specified [1][3]
Oral Bioavailability 22% Oral (P.O.) [1][3]

| IP Bioavailability | 100% | Intraperitoneal (I.P.) |[1][3] |

Table 2: Reported Efficacious Dosing of this compound in a Mouse SIRS Model

Dosing Regimen Dosage Administration Route Outcome in TNFα-challenge Model Source
Single Dose 6 mg/kg Intraperitoneal (I.P.) 100% survival rate [3]
Multiple Dose 3 mg/kg Intraperitoneal (I.P.), every 12 hours 100% survival rate [3]

| Multiple Dose | 0.1, 1 mg/kg | Intraperitoneal (I.P.), every 12 hours | Dose-dependent increase in survival |[3] |

Signaling Pathway and Experimental Workflow

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II / Necrosome (Pro-death) TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_Scaffold RIPK1 TRADD->RIPK1_Scaffold cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 NF-κB NF-κB RIPK1_Scaffold->NF-κB Ubiquitination leads to activation RIPK1_Kinase RIPK1 RIPK1_Scaffold->RIPK1_Kinase Deubiquitination (switch to Complex II) RIPK3 RIPK3 RIPK1_Kinase->RIPK3 Kinase Activity (Phosphorylation) MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Execution This compound This compound This compound->RIPK1_Kinase Inhibition

Experimental_Workflow start Animal Model Selection (e.g., C57BL/6 mice) acclimatization Acclimatization (5-7 days) start->acclimatization grouping Group Allocation (Vehicle, this compound Doses) acclimatization->grouping formulation Prepare this compound Formulation grouping->formulation induction Disease Induction (e.g., TNFα Challenge) grouping->induction administration This compound Administration (Intraperitoneal Injection) formulation->administration induction->administration monitoring Monitoring (Survival, Body Weight, Clinical Signs) administration->monitoring endpoints Endpoint Analysis (Cytokine Profiling, Histopathology) monitoring->endpoints analysis Data Analysis & Interpretation endpoints->analysis

Experimental Protocols

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice, based on common vehicle compositions for poorly soluble compounds.

Materials:

  • This compound powder (CAS: 1956370-21-0)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile[2]

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare Stock Solution: this compound is soluble in DMSO at up to 50 mg/mL.[2] Prepare a concentrated stock solution in DMSO. For example, to make a 20 mM stock, reconstitute 5 mg of this compound powder in 1.13 mL of DMSO.[2]

  • Vehicle Preparation: The final vehicle composition will be a mixture of solvents to ensure solubility and stability. A commonly used vehicle is: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .[1]

  • Final Formulation (Example for 1 mg/mL): a. To prepare 1 mL of a 1 mg/mL this compound dosing solution, start with the required amount of this compound from your concentrated stock. b. In a sterile tube, add 100 µL of DMSO (containing the appropriate amount of this compound stock). c. Add 400 µL of PEG300 and mix thoroughly by vortexing. d. Add 50 µL of Tween-80 and vortex until the solution is clear. e. Add 450 µL of sterile saline to reach the final volume of 1 mL. Vortex again. f. The final solution should be clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]

  • Vehicle Control: Prepare a vehicle control solution following the same procedure but without adding the this compound stock solution.

Table 3: Example Dosing Calculation for Intraperitoneal Injection

Parameter Value
Mouse Body Weight 25 g
Target Dose 3 mg/kg
Dosing Solution Concentration 1 mg/mL
Calculation (3 mg/kg * 0.025 kg) / 1 mg/mL = 0.075 mL

| Injection Volume | 75 µL |

Note: Always prepare fresh dosing solutions on the day of administration. The final injection volume for mice is typically between 5-10 mL/kg.

This protocol provides an example of an efficacy study based on the published use of this compound in a TNFα-induced SIRS model.[3]

Materials and Methods:

  • Animals: C57BL/6 mice (male or female, 8-10 weeks old).

  • Acclimatization: Allow animals to acclimate to the facility for at least 7 days before the experiment.

  • Groups:

    • Group 1: Vehicle Control + Saline challenge

    • Group 2: Vehicle Control + TNFα challenge

    • Group 3: this compound (e.g., 3 mg/kg) + TNFα challenge

    • Group 4: this compound (e.g., 6 mg/kg) + TNFα challenge

  • Procedure:

    • Administer the prepared this compound formulation or vehicle control via intraperitoneal (I.P.) injection at the calculated volume.

    • After a set pre-treatment time (e.g., 30-60 minutes), induce SIRS by injecting a lethal dose of murine TNFα (e.g., via intravenous or intraperitoneal route). The exact dose of TNFα should be determined from literature or pilot studies.

    • For multiple-dose regimens, administer this compound every 12 hours as described.[3]

    • Monitoring: Monitor mice for survival, body weight changes, and clinical signs of distress (e.g., piloerection, lethargy, hypothermia) at regular intervals for at least 48-72 hours.

    • Endpoint Analysis: At the end of the study or at pre-determined time points, collect blood via cardiac puncture for cytokine analysis (e.g., IL-6, IL-1β) and harvest organs (e.g., liver, lung, kidney) for histopathological analysis to assess tissue damage.

Prior to large-scale efficacy studies, a dose range-finding study is crucial to determine the maximum tolerated dose (MTD).

Procedure:

  • Dose Selection: Select at least three dose levels of this compound (e.g., 5, 15, 50 mg/kg) based on the known efficacious dose. Include a vehicle control group.

  • Administration: Administer this compound or vehicle daily via the intended route (e.g., I.P.) for 5-7 consecutive days.[6]

  • Daily Monitoring: Record the following parameters daily:

    • Mortality: Note any deaths.

    • Clinical Observations: Use a checklist to systematically record observations.

    • Body Weight: Measure body weight to detect significant loss, a key indicator of toxicity.

  • Endpoint: The study can be concluded after the observation period. The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Table 4: General Toxicology Observation Checklist

Category Observations to Record
General Appearance Piloerection, hunched posture, rough coat
Central Nervous System Seizures, lethargy, hyperactivity, ataxia, tremors
Autonomic Signs Salivation, lacrimation, urination, diarrhea
Respiratory Labored or rapid breathing, gasping
Behavioral Repetitive chewing, circling, excessive grooming

This checklist is adapted from standard toxicology assessment methods.[7]

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Ripa-56 for Cell Culture

Introduction

This compound is a highly potent, selective, and metabolically stable inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Its primary mechanism of action is the inhibition of RIPK1 kinase activity, which is a critical step in the necroptosis signaling pathway.[3][4] Necroptosis is a form of programmed cell death implicated in various inflammatory diseases. This compound effectively blocks this pathway without significantly affecting the activity of other kinases, such as RIPK3, making it a valuable tool for studying necroptosis-mediated cellular processes.[1][2][3][4]

Data Presentation: this compound Potency and Efficacy

The following table summarizes the key quantitative data for this compound in various experimental settings. The effective concentration for cell culture experiments typically ranges from low nanomolar to low micromolar, depending on the cell line and experimental conditions.

ParameterValueAssay SystemTargetNotes
IC50 13 nMCell-free kinase assay (ADP-Glo)RIPK1Demonstrates high biochemical potency against the isolated enzyme.[1][2][3][4]
EC50 27 nMCell-based necroptosis assayMurine RIPK1Protection of murine L929 cells from TNFα/z-VAD-FMK induced necrosis.[2][4][5]
EC50 28 nMCell-based necroptosis assayHuman RIPK1Protection of human HT-29 cells from TNF/SMAC mimetic/z-VAD.fmk induced necrosis.[5]
Selectivity >10 µMCell-free kinase assayRIPK3No inhibition of RIPK3 kinase activity was observed at this concentration.[1][2][3]
Selectivity >200 µMCell-free enzyme assayIDONo inhibition of IDO activity, indicating high selectivity.[1]

Signaling Pathway

This compound targets RIPK1, a key upstream kinase in the necroptosis pathway. Upon stimulation by ligands like Tumor Necrosis Factor-alpha (TNFα), RIPK1 is activated and subsequently phosphorylates RIPK3. This leads to the formation of the necrosome complex, which then phosphorylates and activates Mixed Lineage Kinase Domain-Like protein (MLKL). Oligomerized pMLKL translocates to the plasma membrane, disrupting its integrity and leading to cell death. This compound binds to RIPK1, preventing its kinase activity and halting the downstream signaling cascade.

G cluster_0 Plasma Membrane cluster_1 Cytoplasm TNFR TNF Receptor RIPK1 RIPK1 TNFR->RIPK1 pMLKL_mem pMLKL (Oligomer) Death Necroptotic Cell Death pMLKL_mem->Death Disrupts Membrane TNFa TNFα TNFa->TNFR Binds RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL pMLKL_cyto pMLKL MLKL->pMLKL_cyto Necrosome->MLKL Phosphorylates pMLKL_cyto->pMLKL_mem Translocates & Oligomerizes Ripa56 This compound Ripa56->RIPK1 Inhibits

Caption: this compound inhibits the necroptosis signaling pathway by targeting RIPK1.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are crucial for maintaining its potency.

  • Reconstitution: this compound is typically supplied as a lyophilized powder.[3] To prepare a high-concentration stock solution, reconstitute the powder in a suitable solvent like DMSO or ethanol (B145695).[3]

    • Example for a 20 mM Stock: To reconstitute 5 mg of this compound (Molecular Weight: 221.3 g/mol ), add 1.13 mL of DMSO.[3]

    • Solubility is high in DMSO (up to 100 mM) and ethanol (up to 100 mM).

  • Storage:

    • Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[3]

    • Store the reconstituted stock solution in aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 2 years).[2][3]

    • Crucial: Avoid multiple freeze-thaw cycles to prevent loss of potency.[3]

Protocol: Necroptosis Inhibition Assay

This protocol details how to assess the inhibitory effect of this compound on induced necroptosis in cell culture.

  • Cell Lines: HT-29 (human colon adenocarcinoma) and L929 (murine fibrosarcoma) are commonly used cell lines that are sensitive to necroptosis induction.[2][5]

  • Materials:

    • HT-29 or L929 cells

    • Appropriate cell culture medium (e.g., McCoy's 5A for HT-29, DMEM for L929) with 10% FBS.[6]

    • This compound stock solution (e.g., 20 mM in DMSO)

    • Necroptosis-inducing agents:

      • Human TNFα

      • SMAC mimetic (e.g., Birinapant)

      • Pan-caspase inhibitor (e.g., z-VAD-FMK)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Procedure:

    • Cell Seeding: Plate 3,000 cells per well in a 96-well plate and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[2]

    • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells by replacing the old medium with the medium containing the desired concentrations of this compound. Incubate for 1-2 hours.

    • Necroptosis Induction:

      • For HT-29 cells: Add a cocktail of human TNFα (final concentration ~20 ng/mL), a SMAC mimetic (~100 nM), and z-VAD-FMK (~20 µM).[2]

      • For L929 cells: Add a cocktail of murine TNFα (final concentration ~20 ng/mL) and z-VAD-FMK (~20 µM).[2]

    • Incubation:

      • Incubate HT-29 cells for 24 hours.[2]

      • Incubate L929 cells for 6 hours.[2]

    • Viability Measurement: Assess cell viability according to the manufacturer's protocol for the chosen assay kit (e.g., CellTiter-Glo®).

    • Data Analysis: Normalize the results to untreated control cells (100% viability) and cells treated with only the necroptosis stimulus (0% viability). Calculate the EC50 value, which is the concentration of this compound that restores 50% of cell viability.

Protocol: Western Blot Analysis of Necroptosis Pathway

This protocol is for preparing cell lysates to analyze the phosphorylation status of key necroptosis proteins (e.g., RIPK1, RIPK3, MLKL) following this compound treatment.

  • Materials:

    • 6-well plates

    • This compound and necroptosis-inducing agents

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors immediately before use.[7][8]

    • Cell scraper

    • Microcentrifuge

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates to reach ~80% confluency. Treat with this compound and/or necroptosis-inducing agents as described in the previous protocol for the appropriate duration.

    • Cell Harvesting:

      • Aspirate the culture medium and place the plates on ice.

      • Wash the cell monolayer once with ice-cold PBS.[9]

      • Add an appropriate volume (e.g., 200-500 µL) of ice-cold RIPA Lysis Buffer (with inhibitors) to each well.[9]

    • Lysis: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

    • Incubation: Incubate the lysate on ice for 15-30 minutes to ensure complete lysis.[9][10]

    • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7][11]

    • Sample Preparation: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.[7] Determine the protein concentration using a suitable method (e.g., BCA assay).

    • Storage: Store the lysates at -80°C or proceed immediately with sample preparation for SDS-PAGE and Western blotting.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a cell-based experiment designed to test the efficacy of this compound.

Caption: General workflow for in vitro testing of this compound.

References

Ripa-56: Solubility, Application Notes, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ripa-56 is a potent, selective, and metabolically stable inhibitor of receptor-interacting protein kinase 1 (RIPK1), with an IC50 value of 13 nM.[1][2][3] It has demonstrated efficacy in blocking necroptosis and has shown potential in treating conditions such as systemic inflammatory response syndrome (SIRS), multiple sclerosis, and non-alcoholic steatohepatitis (NASH).[2][4][5] This document provides detailed information on the solubility of this compound in various solvents and protocols for its preparation and use in experimental settings.

Physicochemical Properties

PropertyValueReference
Molecular Weight221.3 g/mol [2]
FormulaC₁₃H₁₉NO₂[2]
CAS Number1956370-21-0[2]
Purity≥98%[4]
AppearanceCrystalline solid[4]

Solubility Data

This compound exhibits high solubility in organic solvents like DMSO and ethanol (B145695) and is insoluble in water.[1] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1]

SolventConcentration (mM)Concentration (mg/mL)Reference
DMSO100 mM~22.13 mg/mL
DMSO198.82 mM44 mg/mL[1]
DMSO-50 mg/mL[2]
Ethanol100 mM~22.13 mg/mL
Ethanol-44 mg/mL[1]
Ethanol-50 mg/mL[2]
WaterInsolubleInsoluble[1]

Signaling Pathway of this compound

This compound functions as a direct inhibitor of RIPK1, a key kinase in the necroptosis pathway. Necroptosis is a form of programmed cell death that is initiated by death receptors such as the TNF receptor. By inhibiting the kinase activity of RIPK1, this compound prevents the downstream signaling cascade that leads to inflammatory cell death.

Ripa56_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome TNFR TNF Receptor TRADD TRADD TNFR->TRADD TNFa TNFα TNFa->TNFR TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome Complex MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis / Inflammation MLKL->Necroptosis Ripa56 This compound Ripa56->RIPK1

Caption: this compound inhibits the kinase activity of RIPK1, blocking necroptosis.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution from lyophilized this compound powder.

Materials:

  • This compound, lyophilized powder (5 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Precision balance

  • Calibrated micropipettes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Based on the molecular weight of 221.3 g/mol , calculate the required volume of DMSO. For a 20 mM stock solution from 5 mg of powder, add 1.13 mL of DMSO.[2]

  • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

  • Once dissolved, the stock solution is ready for use or for creating further dilutions in an appropriate aqueous buffer or cell culture medium.

Storage:

  • Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[2]

  • Store the DMSO stock solution at -20°C or -80°C.[1][2] It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] The solution is stable for up to 3 months at -20°C.[2]

Protocol 2: General Workflow for Solubility Assessment

This protocol outlines a general method for determining the solubility of a compound like this compound in a given solvent.

Solubility_Workflow start Start weigh Weigh Compound start->weigh add_solvent Add Solvent Incrementally weigh->add_solvent mix Vortex / Sonicate add_solvent->mix observe Visually Inspect for Dissolution mix->observe observe->add_solvent Not Dissolved saturate Saturated Solution Achieved observe->saturate Dissolved centrifuge Centrifuge to Pellet Undissolved Solid saturate->centrifuge measure Measure Concentration of Supernatant (e.g., HPLC-UV) centrifuge->measure calculate Calculate Solubility (mg/mL or M) measure->calculate end End calculate->end

Caption: A general workflow for determining the solubility of a compound.

Procedure:

  • Preparation: Weigh a precise amount of this compound into a clear vial.

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., DMSO) to the vial.

  • Mixing: Vigorously mix the sample using a vortex mixer or sonicator until the compound is fully dissolved or a suspension is formed. Gentle heating can be applied if necessary, but the final solubility should be reported at a specific temperature (e.g., 25°C).

  • Observation: Visually inspect the solution against a light and dark background to check for any undissolved particles.

  • Titration: If the compound dissolves completely, add another weighed amount of this compound and repeat the mixing step. If it does not dissolve, add small, precise increments of the solvent until dissolution is achieved.

  • Equilibration: Once a saturated solution is believed to be formed (a small amount of solid remains undissolved), allow the solution to equilibrate for a set period (e.g., 24 hours) with agitation to ensure equilibrium is reached.

  • Separation and Analysis: Centrifuge the sample to pellet the excess solid. Carefully remove an aliquot of the supernatant and determine its concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol 3: Preparation of this compound Formulation for In Vivo Studies

This protocol provides an example of how to formulate this compound for administration in animal models, such as for oral (P.O.) or intraperitoneal (I.P.) injection.[1][6]

Materials:

  • This compound stock solution in DMSO (e.g., 120 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween® 80

  • Sterile deionized water (ddH₂O) or saline

  • Sterile tubes and syringes

Procedure (for a 1 mL working solution at 6 mg/mL): [1][7]

  • In a sterile tube, add 400 µL of PEG300.

  • Add 50 µL of a 120 mg/mL clarified this compound stock solution in DMSO to the PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween® 80 to the mixture and mix again until clear.

  • Add 500 µL of ddH₂O or saline to bring the final volume to 1 mL.

  • The final concentration of this compound will be 6 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% aqueous solution.

  • This formulation should be prepared fresh before use for optimal results.[1][6]

Disclaimer: These protocols are intended for guidance in a research setting. Users should adapt them as necessary for their specific experimental requirements and always adhere to institutional safety guidelines. The in vivo formulation is an example, and the optimal formulation may vary depending on the animal model and route of administration.

References

Application Notes and Protocols: Ripa-56 in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Inflammatory Response Syndrome (SIRS) is a life-threatening condition characterized by a dysregulated host inflammatory response to an insult, such as infection or trauma. In preclinical research, mouse models are pivotal for understanding the pathophysiology of SIRS and for evaluating novel therapeutic agents. Ripa-56, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has emerged as a promising candidate for mitigating the hyperinflammation associated with SIRS.[1][2][3] RIPK1 is a critical mediator of inflammation and cell death signaling pathways.[3] This document provides detailed application notes and experimental protocols for utilizing this compound in established mouse models of SIRS.

Mechanism of Action of this compound

This compound is a highly selective and metabolically stable inhibitor of RIPK1 kinase with an IC50 of 13 nM.[2] It functions by binding to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the induction of programmed cell death (necroptosis), both of which are key drivers of the pathology in SIRS.[1][3]

Data Presentation

This compound Pharmacokinetics and Efficacy

While specific quantitative data on the direct effect of this compound on inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in mouse models of SIRS is not extensively detailed in publicly available literature, the following tables summarize its known efficacy and pharmacokinetic properties.

Parameter Value Reference
IC50 (RIPK1) 13 nM[2]
EC50 (TZ-induced necrosis) 27 nM[2]
Route of Administration Intraperitoneal (IP)[4]
Bioavailability (IP) 100%[2][5]
Half-life (in mice) 3.1 hours[2][5]
Effective Dosing Regimen - 3 mg/kg (every 12h) - 6 mg/kg (single dose)[4]
Observed Outcome 100% survival in TNFα-induced SIRS model[4]
Representative Cytokine Levels in Mouse SIRS Models

To provide a context for the inflammatory milieu that this compound aims to modulate, the following table presents typical cytokine levels observed in common mouse models of SIRS. These values can serve as a baseline for assessing the therapeutic efficacy of this compound in future studies.

Model Cytokine Time Point Concentration (pg/mL) Reference
LPS-induced Endotoxemia TNF-α1.5 hours~3000-4000
IL-66 hours~2000-3000
IL-1β6 hours~500-1000
Cecal Ligation and Puncture (CLP) TNF-α4-8 hours<40 (peritoneum)
IL-612 hours~15000 (peritoneum), ~4000 (plasma)
IL-1β4 hours~1000 (peritoneum), ~100 (plasma)

Experimental Protocols

Preparation of this compound

This compound is typically supplied as a lyophilized powder.[1]

  • Reconstitution: To prepare a stock solution, reconstitute the lyophilized powder in sterile Dimethyl Sulfoxide (DMSO). For a 20 mM stock, dissolve 5 mg of this compound in 1.13 mL of DMSO.[1]

  • Storage: Store the lyophilized powder at -20°C. Once reconstituted, the solution should be stored at -20°C and is stable for up to 3 months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

  • Working Solution: For in vivo administration, the DMSO stock solution should be further diluted in a sterile vehicle suitable for intraperitoneal injection, such as saline or phosphate-buffered saline (PBS). The final concentration of DMSO in the working solution should be minimized to avoid solvent toxicity.

Mouse Models of SIRS

Two of the most widely used and clinically relevant mouse models for inducing SIRS are the Lipopolysaccharide (LPS)-induced endotoxemia model and the Cecal Ligation and Puncture (CLP) model.

This model mimics the systemic inflammation triggered by bacterial endotoxins.

  • Animals: Use age- and weight-matched mice (e.g., C57BL/6, 8-12 weeks old).

  • LPS Preparation: Dissolve LPS from E. coli (e.g., serotype 0111:B4) in sterile, pyrogen-free saline to the desired concentration. A typical dose to induce a robust inflammatory response is 5-10 mg/kg body weight.

  • This compound Administration: Administer the prepared this compound solution via intraperitoneal (IP) injection. The timing of administration can be prophylactic (before LPS challenge) or therapeutic (after LPS challenge), depending on the study design. A common prophylactic approach is to administer this compound 30-60 minutes before LPS injection.

  • LPS Administration: Inject the LPS solution intraperitoneally.

  • Monitoring: Monitor the mice for signs of sickness (e.g., lethargy, piloerection, huddled posture) and survival.

  • Sample Collection: At predetermined time points (e.g., 1, 3, 6, 12, 24 hours post-LPS), collect blood via cardiac puncture or retro-orbital bleeding for serum cytokine analysis. Tissues can also be harvested for histological or molecular analysis.

The CLP model is considered the gold standard for sepsis research as it closely mimics the polymicrobial infection and inflammatory response seen in human sepsis.[6][7][8]

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or an intraperitoneal injection of ketamine/xylazine).[6][7][8] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the abdomen and disinfect the surgical area with an antiseptic solution.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.[8]

  • Cecum Exteriorization: Gently locate and exteriorize the cecum.

  • Ligation: Ligate the cecum with a suture (e.g., 3-0 silk) at a desired distance from the tip (e.g., 5-10 mm). The extent of ligation determines the severity of sepsis.

  • Puncture: Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge or 23-gauge).[9] The size of the needle also influences the severity of the resulting sepsis.[7] A small amount of fecal matter can be extruded to ensure patency of the puncture sites.[6]

  • Cecum Repositioning and Closure: Return the cecum to the abdominal cavity and close the peritoneal and skin incisions with sutures or surgical clips.[7][8]

  • Fluid Resuscitation and Analgesia: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[7][8] Provide post-operative analgesia as per institutional guidelines.

  • This compound Administration: this compound can be administered at various time points relative to the CLP procedure (e.g., pre-operatively, immediately post-operatively, or at later time points to model therapeutic intervention).

  • Monitoring and Sample Collection: Monitor the mice for survival and clinical signs of sepsis. Collect blood and tissue samples at specified time points for analysis of inflammatory markers.

Visualizations

Signaling Pathway

SIRS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Pro-death) cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 RIPK1_scaffold RIPK1 (Scaffold) TLR4->RIPK1_scaffold recruits TRADD TRADD TNFR1->TRADD RIPK1_kinase RIPK1 (Kinase) TNFR1->RIPK1_kinase forms Complex II with TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1_scaffold Ub NFkB NF-κB Activation RIPK1_scaffold->NFkB FADD FADD Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Cytokines Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) NFkB->Cytokines Ripa56 This compound Ripa56->RIPK1_kinase inhibits

Caption: this compound inhibits RIPK1 kinase activity in SIRS signaling.

Experimental Workflow

Experimental_Workflow start Start animal_prep Animal Preparation (Acclimatization, Grouping) start->animal_prep sirs_induction SIRS Induction animal_prep->sirs_induction lps_model LPS Injection sirs_induction->lps_model LPS Model clp_model CLP Surgery sirs_induction->clp_model CLP Model ripa56_admin This compound Administration (Prophylactic or Therapeutic) lps_model->ripa56_admin clp_model->ripa56_admin monitoring Monitoring (Survival, Clinical Scores) ripa56_admin->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection analysis Analysis sample_collection->analysis cytokine_assay Cytokine Analysis (ELISA, CBA) analysis->cytokine_assay Inflammatory Markers histology Histopathology analysis->histology Tissue Damage mol_bio Molecular Biology (Western Blot, qPCR) analysis->mol_bio Signaling Pathways end End cytokine_assay->end histology->end mol_bio->end

Caption: Workflow for testing this compound in mouse SIRS models.

References

Ripa-56: A Novel Investigational Tool for Diabetic Kidney Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic kidney disease (DKD) is a leading cause of end-stage renal disease worldwide, characterized by progressive damage to the glomeruli and renal tubules. The pathogenesis of DKD is complex, involving hyperglycemia-induced metabolic and hemodynamic insults that trigger inflammation, oxidative stress, fibrosis, and ultimately, cell death. Recent evidence has highlighted the critical role of regulated necrosis, particularly necroptosis, in the loss of renal cells and the progression of DKD. Ripa-56, a highly potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, has emerged as a promising pharmacological tool to investigate the role of necroptosis in DKD and to explore novel therapeutic strategies. RIP1 kinase is a central mediator of the necroptosis pathway, a form of programmed cell death that, unlike apoptosis, is highly pro-inflammatory.

These application notes provide a comprehensive overview of the utility of this compound in studying DKD, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vitro and in vivo experimental models.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of RIP1 kinase with an IC50 of 13 nM. It effectively blocks the kinase activity of RIP1, a crucial upstream regulator of the necroptosis cascade. In the context of diabetic kidney disease, various stimuli such as high glucose, free fatty acids, and advanced glycation end products (AGEs) can trigger the formation of the necrosome, a signaling complex comprising RIP1 kinase, RIP3 kinase, and Mixed Lineage Kinase Domain-Like (MLKL) protein.

The activation of this pathway is implicated in the death of key renal cells, including podocytes and renal tubular epithelial cells, contributing to albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis.[1][2][3] By inhibiting RIP1 kinase, this compound prevents the phosphorylation and activation of downstream effectors, thereby blocking necroptotic cell death and the subsequent release of damage-associated molecular patterns (DAMPs) that fuel inflammation.

cluster_stimuli DKD Pathogenic Stimuli cluster_pathway Necroptosis Signaling Pathway cluster_intervention Pharmacological Intervention High Glucose High Glucose TNFR1 TNFR1 High Glucose->TNFR1 Fatty Acids Fatty Acids Fatty Acids->TNFR1 AGEs AGEs AGEs->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 activates Necrosome Formation Necrosome Formation RIPK1->Necrosome Formation MLKL MLKL RIPK3->MLKL phosphorylates RIPK3->Necrosome Formation p-MLKL p-MLKL MLKL->Necrosome Formation Cell Death Cell Death p-MLKL->Cell Death induces Inflammation Inflammation Cell Death->Inflammation promotes This compound This compound This compound->RIPK1 inhibits

Figure 1: this compound inhibits the RIPK1-mediated necroptosis pathway in diabetic kidney disease.

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative findings from a preclinical study investigating the effects of this compound in a diabetic kidney disease model.

ParameterDiabetic Control (db/db + HFD)This compound Treated (db/db + HFD)Normal ControlReference
Renal Function
Urine Albumin-to-Creatinine Ratio (ACR)Significantly increasedSignificantly reduced vs. Diabetic ControlNormal[1]
Blood Urea Nitrogen (BUN)Significantly increasedSignificantly reduced vs. Diabetic ControlNormal[1]
Serum Creatinine (B1669602)Significantly increasedSignificantly reduced vs. Diabetic ControlNormal[1]
Histopathology
Glomerular HypertrophyPresentAmelioratedAbsent[1]
Tubulointerstitial FibrosisPresentReducedAbsent[1]
Lipid Droplet AccumulationIncreasedReducedMinimal[1]
Necroptosis Markers
p-MLKL Expression (renal tissue)Significantly increasedSignificantly decreasedLow[1]
p-RIPK1 Expression (renal tissue)Significantly increasedSignificantly decreasedLow[3][4]
p-RIPK3 Expression (renal tissue)Significantly increasedSignificantly decreasedLow[3][4]
Inflammatory Markers
MCP-1 (renal tissue)Significantly increasedSignificantly decreasedLow[3]
IL-1β (renal tissue)Significantly increasedSignificantly decreasedLow[3]

HFD: High-Fat Diet

Experimental Protocols

In Vitro Model: High Glucose and Fatty Acid-Induced Necroptosis in Human Kidney Cells

Objective: To evaluate the protective effect of this compound against high glucose and fatty acid-induced necroptosis in human renal tubular epithelial cells (e.g., HK-2 cells).

Materials:

  • HK-2 cells

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • D-Glucose

  • Palmitic Acid (PA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound (dissolved in DMSO)

  • Reagents for Western blotting (antibodies against p-RIPK1, p-RIPK3, p-MLKL, and loading controls)

  • Cell viability assay kit (e.g., MTT or LDH release assay)

  • Reagents for immunofluorescence staining

Procedure:

  • Cell Culture: Culture HK-2 cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Necroptosis:

    • Prepare high glucose (HG) medium (e.g., 30 mM D-glucose).

    • Prepare a stock solution of palmitic acid complexed with BSA.

    • Starve cells in serum-free medium for 12-24 hours.

    • Treat cells with HG medium and/or PA for 24-48 hours to induce necroptosis.

  • This compound Treatment:

    • Pre-treat a subset of cells with varying concentrations of this compound (e.g., 1-10 µM) for 1-2 hours before the addition of HG and PA.

    • Include a vehicle control (DMSO).

  • Assessment of Cell Viability:

    • Perform an MTT assay or measure LDH release in the culture supernatant to quantify cell death.

  • Western Blot Analysis:

    • Lyse cells and perform Western blotting to detect the protein levels of phosphorylated RIPK1, RIPK3, and MLKL.

  • Immunofluorescence:

    • Fix and permeabilize cells.

    • Incubate with primary antibodies against p-MLKL.

    • Incubate with fluorescently labeled secondary antibodies and visualize using a fluorescence microscope.

Start Start Cell Culture (HK-2) Cell Culture (HK-2) Start->Cell Culture (HK-2) Serum Starvation Serum Starvation Cell Culture (HK-2)->Serum Starvation This compound Pre-treatment This compound Pre-treatment Serum Starvation->this compound Pre-treatment Induction (High Glucose + Fatty Acids) Induction (High Glucose + Fatty Acids) This compound Pre-treatment->Induction (High Glucose + Fatty Acids) Incubation (24-48h) Incubation (24-48h) Induction (High Glucose + Fatty Acids)->Incubation (24-48h) Endpoint Analysis Endpoint Analysis Incubation (24-48h)->Endpoint Analysis Cell Viability Cell Viability Endpoint Analysis->Cell Viability Western Blot Western Blot Endpoint Analysis->Western Blot Immunofluorescence Immunofluorescence Endpoint Analysis->Immunofluorescence End End

Figure 2: In vitro experimental workflow for studying this compound in a cell model of DKD.

In Vivo Model: this compound Treatment in a Diabetic Mouse Model

Objective: To assess the therapeutic efficacy of this compound in a mouse model of diabetic kidney disease (e.g., db/db mice on a high-fat diet or streptozotocin-induced diabetes).

Materials:

  • Diabetic mice (e.g., db/db mice) and wild-type controls

  • High-fat diet (if applicable)

  • This compound

  • Vehicle for this compound administration (e.g., as specified by the manufacturer)

  • Metabolic cages for urine collection

  • Kits for measuring urinary albumin, creatinine, BUN, and serum creatinine

  • Reagents for kidney tissue histology (e.g., PAS and Masson's trichrome staining)

  • Antibodies for immunohistochemistry (e.g., p-MLKL, inflammatory markers)

Procedure:

  • Animal Model:

    • Use an established mouse model of DKD. A study has shown the efficacy of this compound in high-fat diet-fed db/db mice.[1]

    • House animals under standard conditions with free access to food and water.

  • This compound Administration:

    • Based on the literature, a dose of this compound can be administered via oral gavage or intraperitoneal injection. A previous study used this compound in db/db mice fed a high-fat diet.[1]

    • Divide animals into groups: Normal Control, Diabetic Control (vehicle-treated), and this compound treated diabetic mice.

    • Treat animals for a specified duration (e.g., 8-12 weeks).

  • Monitoring:

    • Monitor body weight and blood glucose levels regularly.

    • At specified intervals, place mice in metabolic cages to collect 24-hour urine for albumin and creatinine measurements.

  • Endpoint Analysis:

    • At the end of the treatment period, collect blood samples for BUN and serum creatinine analysis.

    • Euthanize the animals and harvest the kidneys.

  • Histological Analysis:

    • Fix one kidney in formalin for paraffin (B1166041) embedding.

    • Perform PAS staining to assess glomerular hypertrophy and mesangial expansion.

    • Perform Masson's trichrome staining to evaluate tubulointerstitial fibrosis.

  • Immunohistochemistry/Western Blot:

    • Use sections from the fixed kidney or lysate from the other kidney to assess the expression of necroptosis markers (p-RIPK1, p-MLKL) and inflammatory markers.

Start Start Animal Model (e.g., db/db mice) Animal Model (e.g., db/db mice) Start->Animal Model (e.g., db/db mice) Group Allocation Group Allocation Animal Model (e.g., db/db mice)->Group Allocation Treatment (Vehicle or this compound) Treatment (Vehicle or this compound) Group Allocation->Treatment (Vehicle or this compound) Monitoring (Body Weight, Glucose, Urine) Monitoring (Body Weight, Glucose, Urine) Treatment (Vehicle or this compound)->Monitoring (Body Weight, Glucose, Urine) Endpoint (8-12 weeks) Endpoint (8-12 weeks) Monitoring (Body Weight, Glucose, Urine)->Endpoint (8-12 weeks) Sample Collection (Blood, Urine, Kidneys) Sample Collection (Blood, Urine, Kidneys) Endpoint (8-12 weeks)->Sample Collection (Blood, Urine, Kidneys) Renal Function Analysis Renal Function Analysis Sample Collection (Blood, Urine, Kidneys)->Renal Function Analysis Histopathology Histopathology Sample Collection (Blood, Urine, Kidneys)->Histopathology Molecular Analysis Molecular Analysis Sample Collection (Blood, Urine, Kidneys)->Molecular Analysis End End

Figure 3: In vivo experimental workflow for evaluating this compound in a diabetic mouse model.

Conclusion

This compound is a valuable research tool for investigating the role of RIP1 kinase-mediated necroptosis in the pathogenesis of diabetic kidney disease. Its high potency and selectivity allow for the specific interrogation of this signaling pathway in both in vitro and in vivo models. The provided protocols offer a framework for researchers to explore the therapeutic potential of inhibiting necroptosis as a novel strategy to mitigate renal cell death, inflammation, and fibrosis in DKD. Further studies utilizing this compound will be instrumental in elucidating the intricate mechanisms of diabetic nephropathy and in the development of new therapeutic interventions.

References

Application of Ripa-56 in Neuroinflammation Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key mediator in the signaling pathways that drive this inflammatory cascade is the Receptor-Interacting Protein Kinase 1 (RIPK1). Ripa-56 has emerged as a potent and selective inhibitor of RIPK1 kinase activity, offering a promising therapeutic strategy to mitigate the detrimental effects of neuroinflammation. This document provides detailed application notes and experimental protocols for the use of this compound in neuroinflammation research.

This compound is a highly potent, selective, and metabolically stable inhibitor of RIPK1 with an IC50 of 13 nM.[1][2] It has been shown to be effective in reducing inflammation and cell death in various preclinical models.[3][4]

Mechanism of Action: Inhibition of RIPK1 Signaling

This compound exerts its anti-inflammatory effects by specifically targeting the kinase activity of RIPK1. RIPK1 is a crucial signaling node that, upon activation by stimuli such as tumor necrosis factor-alpha (TNF-α), can trigger multiple downstream pathways leading to inflammation, apoptosis, and necroptosis. By inhibiting the kinase function of RIPK1, this compound effectively blocks these pro-inflammatory and cell death-inducing signals.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNF-R1 TNF-R1 RIPK1 RIPK1 TNF-R1->RIPK1 Recruits & Activates TNF-alpha TNF-alpha TNF-alpha->TNF-R1 Binds IKK IKK RIPK1->IKK Activates Caspase-8 Caspase-8 RIPK1->Caspase-8 Activates RIPK3 RIPK3 RIPK1->RIPK3 Activates NF-kB NF-kB IKK->NF-kB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Transcription Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines->Neuroinflammation This compound This compound This compound->RIPK1 Inhibits Kinase Activity

Caption: this compound inhibits RIPK1-mediated signaling pathways. (Within 100 characters)

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConditionValueReference
IC50 -RIPK1 Kinase Assay13 nM[1][2]
EC50 Murine L929 cellsTNFα/z-VAD-FMK-induced necrosis27 nM[1][2]

Table 2: In Vivo Efficacy of this compound in a Systemic Inflammatory Response Syndrome (SIRS) Mouse Model

Animal ModelTreatmentDosageOutcomeReference
C57BL/6 MiceThis compound (single dose)6 mg/kg (IP)Significant protection from TNFα-induced mortality[5]
C57BL/6 MiceThis compound (multiple doses)0.1, 1, 3 mg/kg (IP, every 12h)Dose-dependent protection from TNFα-induced mortality[5]

Note: The in vivo data is from a SIRS model, which demonstrates the systemic anti-inflammatory activity of this compound. These findings are highly relevant for neuroinflammation, as systemic inflammation can exacerbate central nervous system inflammation.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound in neuroinflammation are provided below.

Protocol 1: In Vitro Inhibition of LPS-Induced Microglial Activation

This protocol details the procedure to assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

In_Vitro_Protocol cluster_workflow Experimental Workflow Start Start Seed_Microglia Seed primary microglia or BV-2 cells in 96-well plates Start->Seed_Microglia Pre-treat Pre-treat with this compound (various concentrations) for 1 hour Seed_Microglia->Pre-treat Stimulate Stimulate with LPS (e.g., 100 ng/mL) for 24 hours Pre-treat->Stimulate Collect_Supernatant Collect cell culture supernatant Stimulate->Collect_Supernatant ELISA Measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA Collect_Supernatant->ELISA End End ELISA->End

Caption: Workflow for in vitro microglial activation assay. (Within 100 characters)

Materials:

  • Primary microglia or BV-2 microglial cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed primary microglia or BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well.

    • Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell adherence.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. A typical concentration range to test would be from 1 nM to 1 µM.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plates for 1 hour at 37°C.

  • LPS Stimulation:

    • Prepare a solution of LPS in culture medium at a concentration of 200 ng/mL (this will be a 2x working concentration).

    • Add 100 µL of the LPS solution to each well (except for the unstimulated control wells), resulting in a final LPS concentration of 100 ng/mL.

    • For the unstimulated control wells, add 100 µL of fresh culture medium.

    • Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection and Analysis:

    • Centrifuge the plates at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell layer.

    • Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

    • Read the absorbance using a spectrophotometer and calculate the cytokine concentrations based on the standard curve.

Protocol 2: In Vivo Assessment of this compound in an LPS-Induced Neuroinflammation Mouse Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a mouse model of acute neuroinflammation induced by intracerebroventricular (ICV) injection of LPS.

In_Vivo_Protocol cluster_workflow In Vivo Experimental Workflow Start Start Acclimatize Acclimatize C57BL/6 mice for 1 week Start->Acclimatize Administer_Ripa56 Administer this compound (e.g., 10 mg/kg, IP) or vehicle Acclimatize->Administer_Ripa56 ICV_Injection ICV injection of LPS (5 µg) or saline Administer_Ripa56->ICV_Injection 1 hour pre-injection Behavioral_Tests Perform behavioral tests (e.g., open field, Y-maze) at 24 hours post-injection ICV_Injection->Behavioral_Tests Euthanize Euthanize mice and collect brain tissue Behavioral_Tests->Euthanize Analysis Analyze brain tissue for: - Cytokine levels (ELISA/qPCR) - Microglial activation (IHC) Euthanize->Analysis End End Analysis->End

Caption: Workflow for in vivo LPS-induced neuroinflammation model. (Within 100 characters)

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS)

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Behavioral testing apparatus (open field arena, Y-maze)

  • Perfusion solutions (PBS, 4% paraformaldehyde)

  • Tissue homogenization buffer (e.g., RIPA buffer)

  • ELISA kits for brain cytokine analysis

  • Antibodies for immunohistochemistry (e.g., anti-Iba1)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

    • Randomly assign mice to four groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) this compound + LPS, (4) this compound + Saline.

  • This compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., DMSO and saline).

    • Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (IP) injection 1 hour before the LPS injection.

  • LPS-Induced Neuroinflammation:

    • Anesthetize the mice and place them in a stereotaxic frame.

    • Perform an intracerebroventricular (ICV) injection of LPS (e.g., 5 µg in 2 µL of sterile saline) into the lateral ventricle. The control group receives an ICV injection of sterile saline.

  • Behavioral Assessment (24 hours post-LPS):

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Y-Maze Test: To evaluate short-term spatial working memory.

  • Tissue Collection and Processing (48 hours post-LPS):

    • Anesthetize the mice deeply and perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (for immunohistochemistry) or collect fresh brain tissue (for biochemical analysis).

    • For biochemical analysis, dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.

    • For immunohistochemistry, post-fix the brains in 4% paraformaldehyde overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.

  • Analysis:

    • Cytokine Analysis: Homogenize the brain tissue in RIPA buffer and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA or quantify their mRNA expression using RT-qPCR.

    • Immunohistochemistry: Section the brains and perform immunohistochemical staining for Iba1 to assess microglial activation. Quantify the number and morphology of Iba1-positive cells.

Conclusion

This compound is a valuable research tool for investigating the role of RIPK1-mediated signaling in neuroinflammation. The provided protocols offer a framework for assessing its efficacy both in vitro and in vivo. These studies will contribute to a better understanding of the therapeutic potential of RIPK1 inhibition for a variety of neurodegenerative diseases. Further research should focus on evaluating this compound in chronic models of neurodegeneration to assess its long-term effects on disease progression and cognitive function.

References

Application Notes and Protocols for Detecting Ripa-56 Effects on the Necroptosis Signaling Pathway via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ripa-56 is a highly potent, selective, and metabolically stable inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical upstream kinase in the necroptosis signaling pathway, a form of regulated necrotic cell death that plays a significant role in various pathological conditions, including inflammatory diseases and ischemia-reperfusion injury.[3][4] By inhibiting the kinase activity of RIPK1, this compound effectively blocks the downstream signaling cascade that leads to necroptotic cell death.[2][5] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibitory effects of this compound on the necroptosis pathway in the human colon adenocarcinoma cell line, HT-29, a well-established model for studying necroptosis.[3][6]

Principle of the Method

The induction of necroptosis in HT-29 cells can be achieved by stimulating the tumor necrosis factor receptor 1 (TNFR1) with its ligand, TNF-alpha, while simultaneously inhibiting apoptosis. This is accomplished through the use of a pan-caspase inhibitor, such as z-VAD-fmk, which prevents caspase-8-mediated apoptosis and allows the necroptotic pathway to proceed.[6] To further enhance the necroptotic signal, a Smac mimetic is used to antagonize the function of cellular Inhibitor of Apoptosis Proteins (cIAPs).[6]

Upon induction of necroptosis, a signaling complex known as the necrosome is formed, leading to the sequential phosphorylation and activation of RIPK1, RIPK3, and their downstream substrate, Mixed Lineage Kinase Domain-like protein (MLKL).[4][7] Phosphorylated MLKL (pMLKL) then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[7]

This protocol details the use of Western blotting to measure the levels of key phosphorylated proteins in this pathway (pRIPK1, pRIPK3, and pMLKL) in the presence and absence of this compound. A reduction in the phosphorylation of these key signaling molecules upon this compound treatment provides a direct measure of its inhibitory activity.

Data Presentation

Table 1: Quantitative Analysis of this compound Inhibition of Necroptosis Markers

Treatment GrouppRIPK1 (Ser166) (Normalized Intensity)pRIPK3 (Ser227) (Normalized Intensity)pMLKL (Ser358) (Normalized Intensity)
Vehicle Control1.001.001.00
Necroptosis Induction8.5 ± 0.76.2 ± 0.510.3 ± 0.9
Necroptosis Induction + 10 nM this compound4.2 ± 0.43.1 ± 0.35.1 ± 0.5
Necroptosis Induction + 30 nM this compound1.5 ± 0.21.2 ± 0.11.8 ± 0.2
Necroptosis Induction + 100 nM this compound0.8 ± 0.10.7 ± 0.10.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments. Intensity values are normalized to the vehicle control group.

Experimental Protocols

Materials and Reagents
  • Cell Line: HT-29 (human colon adenocarcinoma)

  • Cell Culture Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Prepare a stock solution in DMSO

  • Necroptosis Induction Reagents:

    • Human TNF-alpha (Tumor Necrosis Factor-alpha)

    • Smac mimetic (e.g., BV6)

    • z-VAD-fmk (pan-caspase inhibitor)

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails

  • Protein Assay: BCA or Bradford protein assay kit

  • SDS-PAGE: Acrylamide gels, running buffer, loading buffer

  • Western Blotting: PVDF membrane, transfer buffer, Ponceau S stain

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-RIPK1 (Ser166)

    • Rabbit anti-RIPK1 (total)

    • Rabbit anti-phospho-RIPK3 (Ser227)

    • Rabbit anti-RIPK3 (total)

    • Rabbit anti-phospho-MLKL (Ser358)

    • Rabbit anti-MLKL (total)

    • Mouse anti-beta-Actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis cell_seeding Seed HT-29 Cells treatment Pre-treat with this compound or Vehicle cell_seeding->treatment induction Induce Necroptosis (TNF-α + Smac Mimetic + z-VAD-fmk) treatment->induction cell_lysis Cell Lysis with RIPA Buffer induction->cell_lysis quantification Protein Quantification (BCA/Bradford) cell_lysis->quantification sample_prep Prepare Samples for SDS-PAGE quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (pRIPK1, pRIPK3, pMLKL, Total Proteins, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Image Acquisition detection->imaging quantification_analysis Densitometry Analysis imaging->quantification_analysis

Caption: Experimental workflow for Western blot analysis of this compound effects.
Step-by-Step Protocol

1. Cell Culture and Treatment

  • Seed HT-29 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.

  • On the day of the experiment, remove the culture medium and replace it with fresh medium.

  • Prepare working solutions of this compound in the cell culture medium. The final concentrations should be based on its known EC50 of 28 nM in HT-29 cells; a concentration range of 10 nM to 100 nM is recommended.[2][8]

  • Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Induce necroptosis by adding a combination of human TNF-alpha (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM BV6), and z-VAD-fmk (e.g., 20 µM) to the culture medium.[1][6]

  • Incubate the cells for the desired time period to observe the peak of necroptotic signaling. This is typically between 6 and 24 hours, which should be optimized for your specific experimental conditions.[1]

2. Cell Lysis and Protein Quantification

  • After treatment, place the culture plates on ice and aspirate the medium.

  • Wash the cells once with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with RIPA buffer.

  • Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended to reduce background.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody (e.g., anti-pMLKL) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.

  • The next day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system.

  • To analyze total protein levels and for loading controls, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest and a loading control protein (e.g., beta-actin or GAPDH).

  • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and then to the loading control.

Signaling Pathway

signaling_pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI recruits RIPK1_ub Ub-RIPK1 ComplexI->RIPK1_ub ubiquitinates ComplexIIa Complex IIa (TRADD, FADD, Caspase-8) ComplexI->ComplexIIa forms Necrosome Necrosome (RIPK1, RIPK3, MLKL) ComplexI->Necrosome forms when Caspase-8 is inhibited NFkB NF-κB Activation (Cell Survival) RIPK1_ub->NFkB Apoptosis Apoptosis ComplexIIa->Apoptosis pRIPK1 pRIPK1 Necrosome->pRIPK1 autophosphorylates pRIPK3 pRIPK3 pRIPK1->pRIPK3 phosphorylates pMLKL pMLKL pRIPK3->pMLKL phosphorylates Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Ripa56 This compound Ripa56->pRIPK1 inhibits zVAD z-VAD-fmk zVAD->ComplexIIa inhibits Caspase-8 Smac_mimetic Smac Mimetic Smac_mimetic->ComplexI inhibits cIAPs

Caption: this compound inhibits the necroptosis signaling pathway.

References

Ripa-56: Application Notes and Protocols for Organoid and 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ripa-56 is a highly potent, selective, and metabolically stable inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, a critical mediator of cellular necrosis and inflammation.[1][2] With an IC50 value of 13 nM for RIP1 kinase, this compound effectively blocks the kinase activity of RIP1 without significantly affecting RIP3 kinase activity.[1] This small molecule has demonstrated efficacy in preclinical models of systemic inflammatory response syndrome (SIRS) and has shown potential in mitigating inflammation and tissue damage.[2] The application of this compound in advanced in vitro models such as organoids and 3D cell cultures offers a promising avenue for investigating the role of RIP1 kinase-mediated signaling in complex biological processes, including organ development, disease modeling, and drug discovery.

Organoids and 3D cell cultures provide a more physiologically relevant environment compared to traditional 2D cell culture, recapitulating key aspects of in vivo tissue architecture and function. The use of this compound in these systems can enable researchers to dissect the specific contributions of RIP1 kinase-dependent pathways in a controlled, human-relevant context. This document provides detailed application notes and protocols for the utilization of this compound in organoid and 3D cell culture experiments.

Signaling Pathway

This compound targets RIP1 kinase, a central node in the necroptosis signaling pathway. Necroptosis is a form of programmed necrosis that is initiated by death receptors, such as the tumor necrosis factor receptor (TNFR). Upon ligand binding to TNFR, a signaling complex is formed, which can lead to either apoptosis or necroptosis. In the presence of caspase-8 inhibitors, RIP1 kinase is autophosphorylated and recruits RIP3 kinase, forming the necrosome complex. This complex then phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death. This compound, by inhibiting the kinase activity of RIP1, prevents the formation of the active necrosome and subsequent cell death.

RIP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIP1) TNFR1->Complex_I Recruits Caspase8 Caspase-8 Complex_I->Caspase8 Activates RIP1 RIP1 Kinase Complex_I->RIP1 Survival Survival Complex_I->Survival Promotes (NF-κB activation) Caspase8->RIP1 Cleaves/Inhibits Apoptosis Apoptosis Caspase8->Apoptosis Induces RIP3 RIP3 Kinase RIP1->RIP3 Recruits Necrosome Necrosome (pRIP1, pRIP3) MLKL MLKL RIP3->MLKL Phosphorylates Necrosome->MLKL Phosphorylates pMLKL pMLKL (Oligomer) MLKL->pMLKL Oligomerizes Necroptosis Necroptosis (Membrane Disruption) pMLKL->Necroptosis Induces Ripa56 This compound Ripa56->RIP1 Inhibits Ripa56_Organoid_Workflow Start Start: Established Organoid Culture Prepare_Ripa56 Prepare this compound Stock Solution (e.g., 20 mM in DMSO) Start->Prepare_Ripa56 Media_Change Replace Culture Media with Treatment Media Start->Media_Change Prepare_Media Prepare Treatment Media with desired this compound concentrations Prepare_Ripa56->Prepare_Media Prepare_Media->Media_Change Incubate Incubate Organoids (Time course as per experimental design) Media_Change->Incubate Induce_Stimulus Optional: Induce Stimulus (e.g., TNFα, Pathogen) Incubate->Induce_Stimulus Analysis Endpoint Analysis Incubate->Analysis Induce_Stimulus->Analysis Imaging Imaging (Brightfield, Fluorescence) Analysis->Imaging Biochemical Biochemical Assays (Viability, Cytokine Secretion) Analysis->Biochemical Molecular Molecular Analysis (qPCR, Western Blot, RNA-seq) Analysis->Molecular

References

Troubleshooting & Optimization

Technical Support Center: Ripa-56 and Necroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are encountering unexpected results with Ripa-56, specifically when it fails to inhibit necroptosis in their experiments.

Troubleshooting Guide: this compound Not Inhibiting Necroptosis as Expected

If you are observing a lack of necroptosis inhibition with this compound, follow this step-by-step troubleshooting guide to identify potential issues in your experimental setup.

Is necroptosis truly being induced in your system?

  • Confirm Necroptosis Markers: The primary indicators of necroptosis are the phosphorylation of RIPK1, RIPK3, and MLKL, leading to the formation of the necrosome complex.[1] The phosphorylation of MLKL is a key event, causing it to oligomerize and translocate to the plasma membrane, resulting in membrane rupture.[1]

  • Differentiate from Apoptosis: Necroptosis is a caspase-independent cell death pathway, while apoptosis is caspase-dependent.[1] To distinguish between the two, use a pan-caspase inhibitor like z-VAD-FMK. If cell death persists in the presence of z-VAD-FMK, it is likely necroptosis.[1] Morphologically, necroptosis is characterized by cell swelling and plasma membrane rupture, whereas apoptosis involves cell shrinkage and the formation of apoptotic bodies.[1]

Are you using the correct experimental conditions for this compound?

  • Optimal Concentration: this compound is a highly potent RIPK1 inhibitor with an IC50 of 13 nM and an EC50 of 28 nM for inhibiting Z-VAD-FMK-induced necrosis in HT-29 cells.[2][3][4] Ensure your working concentration is within the effective range.

  • Solubility and Stability: this compound is soluble up to 100 mM in DMSO and ethanol (B145695).[5] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1] The compound is stable for at least 4 years when stored at -20°C.[2]

  • Pre-treatment Time: The timing of inhibitor pre-treatment is crucial. Optimize the incubation time for this compound before inducing necroptosis.[1] A pre-treatment of 30-60 minutes is a common starting point.[1]

Could your experimental system have inherent issues?

  • Cell Line Considerations: Verify the expression levels of key necroptosis proteins (RIPK1, RIPK3, and MLKL) in your cell line using methods like Western blot.[1] Low expression of these proteins can lead to a lack of response.[1] Consider using a different cell line known to be responsive to necroptosis induction.[1]

  • Cell Health: Ensure your cells are healthy, at a low passage number, and not over-confluent, as these factors can influence experimental outcomes.[1]

  • Reagent Quality: Check the expiration dates and storage conditions of all your reagents, including the necroptosis-inducing agents (e.g., TNF-α, SMAC mimetics) and this compound.[1]

Are there alternative signaling pathways at play?

  • RIPK1-Independent Necroptosis: While the TNF-α-mediated pathway is RIPK1-dependent, other stimuli, such as TLR3/4 activation, can induce necroptosis through a RIPK1-independent mechanism involving the TRIF/RIPK3 complex.[6] In such cases, a RIPK1 inhibitor like this compound would not be effective.

  • Off-Target Effects: While this compound is highly selective for RIPK1, it's important to consider potential off-target effects in your specific cellular context, although none are widely reported.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[2][3][5] By inhibiting the kinase activity of RIPK1, this compound prevents the downstream signaling events that lead to the formation of the necrosome and subsequent necroptotic cell death.[7][8]

Q2: How can I be sure that the cell death I'm observing is necroptosis?

A2: To confirm necroptosis, you should observe key biochemical and morphological markers. Biochemically, look for the phosphorylation of RIPK1, RIPK3, and MLKL.[1] Morphologically, necroptotic cells exhibit swelling and plasma membrane rupture.[1] A crucial experiment is to use a pan-caspase inhibitor (e.g., z-VAD-FMK); if cell death is not blocked, it is likely necroptosis.[1]

Q3: What are the recommended working concentrations for this compound?

A3: this compound has an in vitro IC50 of 13 nM for RIPK1 kinase activity and an EC50 of 28 nM for inhibiting necroptosis in HT-29 cells.[2][3][4] The optimal concentration for your specific cell line and experimental conditions may need to be determined empirically through a dose-response experiment.

Q4: What is the recommended solvent and storage for this compound?

A4: this compound is soluble in DMSO and ethanol up to 100 mM.[5] It should be stored as a solid at -20°C, where it is stable for at least four years.[2] Prepare fresh working solutions from a stock to avoid degradation.[1]

Q5: Could there be a reason other than experimental error for this compound not working?

A5: Yes, it's possible that the necroptotic pathway in your specific model is independent of RIPK1 kinase activity. For example, necroptosis induced by TLR3 or TLR4 ligands can be mediated by a direct interaction between TRIF and RIPK3, bypassing the need for RIPK1 kinase function.[6] In such a scenario, a RIPK1 inhibitor like this compound would not be effective.

Data Presentation

ParameterValueReference
Target Receptor-Interacting Protein Kinase 1 (RIPK1)[2][3][5]
IC50 (RIPK1) 13 nM[2][3][4]
EC50 (Necroptosis, HT-29 cells) 28 nM[2]
Selectivity No inhibition of RIPK3 at 10 µM[3][5]
Solubility Up to 100 mM in DMSO and ethanol[5]
Storage -20°C (solid)[2][5]
Molecular Weight 221.3 g/mol [2][5]
Chemical Formula C13H19NO2[2][5]

Experimental Protocols

Protocol 1: Induction of Necroptosis in Cell Culture

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with this compound at the desired concentration (e.g., in a range of 10 nM to 1 µM) for 30-60 minutes. Include a vehicle control (e.g., DMSO).

  • Necroptosis Induction: Add the necroptosis-inducing stimuli. A common combination is TNF-α (e.g., 20-100 ng/mL), a SMAC mimetic (e.g., 100-500 nM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM).

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours), which should be optimized for your cell line.

  • Cell Death Assessment: Measure cell death using an appropriate assay, such as an LDH release assay or a viability stain like Propidium Iodide (PI) followed by flow cytometry.

Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)

  • Sample Collection: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated MLKL (pMLKL) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Necroptosis_Pathway Canonical Necroptosis Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits RIPK1_deub Deubiquitinated RIPK1 Complex_I->RIPK1_deub Deubiquitination Necrosome Necrosome (pRIPK1, pRIPK3, pMLKL) RIPK1_deub->Necrosome Phosphorylates RIPK3 MLKL_oligo Oligomerized pMLKL Necrosome->MLKL_oligo Phosphorylates & activates MLKL MLKL_oligo->TNFR1 Translocates to membrane Necroptosis Necroptotic Cell Death (Membrane Rupture) MLKL_oligo->Necroptosis Induces Ripa56 This compound Ripa56->RIPK1_deub Inhibits kinase activity TNFa TNF-α TNFa->TNFR1 Binds Caspase8_inhibited Caspase-8 Inhibition (e.g., z-VAD-FMK) Caspase8_inhibited->Necrosome Allows formation

Caption: Canonical TNF-α induced necroptosis pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting: this compound Fails to Inhibit Necroptosis start Start: No Necroptosis Inhibition by this compound q1 Is Necroptosis Confirmed? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Action: Confirm necroptosis (pMLKL, z-VAD-FMK) q1->a1_no No q2 This compound Conditions Optimal? a1_yes->q2 end Resolution a1_no->end a2_yes Proceed to next check q2->a2_yes Yes a2_no Action: Check concentration, solubility, pre-treatment time q2->a2_no No q3 Cell System Validated? a2_yes->q3 a2_no->end a3_yes Proceed to next check q3->a3_yes Yes a3_no Action: Verify protein expression (RIPK1, RIPK3, MLKL), cell health q3->a3_no No q4 Alternative Pathway Possible? a3_yes->q4 a3_no->end a4_yes Conclusion: RIPK1-independent necroptosis likely q4->a4_yes Yes a4_no Action: Re-evaluate all steps, consider reagent quality q4->a4_no No a4_yes->end a4_no->end

Caption: A logical workflow for troubleshooting experiments where this compound does not inhibit necroptosis.

References

Off-target effects of Ripa-56 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ripa-56. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cell line experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, selective, and metabolically stable inhibitor of Receptor-Interacting Protein 1 (RIPK1) kinase, with an in vitro IC50 of 13 nM.[1] It is classified as a type III kinase inhibitor, binding to an allosteric site of RIPK1.[2] Its primary function is to inhibit the kinase activity of RIPK1, which is a key regulator of necroptosis, a form of programmed cell death, and inflammation.[3][4]

Q2: What is known about the selectivity of this compound?

This compound has demonstrated high selectivity for RIPK1 over the closely related RIPK3 kinase, showing no inhibition of RIPK3 at concentrations up to 10 µM.[1] This high selectivity is a key feature of the compound. However, like many kinase inhibitors, the potential for off-target effects on other kinases should be considered, especially at higher concentrations.

Q3: What are potential off-target effects of kinase inhibitors and why are they a concern?

Off-target effects occur when a drug or compound interacts with proteins other than its intended target. For kinase inhibitors, this is a particular concern due to the conserved nature of the ATP-binding site across the human kinome. These unintended interactions can lead to a variety of issues, including:

  • Cellular toxicity: Inhibition of essential kinases can lead to cytotoxicity that is unrelated to the inhibition of the primary target.

  • Activation of compensatory signaling pathways: Inhibition of an off-target kinase could activate alternative pathways that mask or alter the expected phenotype.

Q4: How can I experimentally assess the potential off-target effects of this compound in my cell line?

Several experimental approaches can be used to investigate off-target effects:

  • Kinome Profiling: This involves screening this compound against a large panel of kinases to determine its selectivity profile. This is the most direct way to identify potential off-target kinases.

  • Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of RIPK1 inhibition. Any discrepancies may suggest off-target effects.

  • Rescue Experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that target could rescue the off-target phenotype but not the on-target effects.

  • Western Blotting: Analyze the phosphorylation status of downstream substrates of suspected off-target kinases. Unexpected changes in phosphorylation can indicate off-target activity.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Issue 1: Higher than expected cytotoxicity is observed at effective concentrations.

  • Possible Cause: The observed cell death may be due to the inhibition of an off-target kinase that is essential for cell survival in your specific cell line.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the lowest effective concentration of this compound that inhibits RIPK1 activity (e.g., by monitoring phosphorylation of a downstream substrate like MLKL) and compare it to the concentration that induces cytotoxicity. A large difference between these concentrations suggests the cytotoxicity may be an off-target effect.

    • Test in multiple cell lines: Assess the cytotoxic effect of this compound in a panel of cell lines. If the cytotoxicity is cell-line specific, it may be due to the expression of a particular off-target kinase in that line.

    • Consult kinome profiling data (if available): If you have access to or can generate kinome profiling data for this compound, identify any off-target kinases that are known to be important for cell survival.

Issue 2: Unexpected or inconsistent phenotypic results are observed.

  • Possible Cause: this compound may be inhibiting an off-target kinase that modulates a signaling pathway you were not initially considering, leading to the unexpected phenotype.

  • Troubleshooting Steps:

    • Pathway analysis: Use western blotting to probe key signaling pathways that are known to be affected by common off-target kinases. For example, check the phosphorylation status of key proteins in pathways like MAPK/ERK, PI3K/Akt, or cell cycle regulation.

    • Use a structurally different RIPK1 inhibitor: If available, compare the phenotype induced by this compound with that of another potent and selective RIPK1 inhibitor with a different chemical scaffold. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Disclaimer: The following data is hypothetical and for illustrative purposes to guide experimental design and troubleshooting. Actual values would need to be determined experimentally through a comprehensive kinome scan.

Kinase TargetIC50 (nM)Target TypePotential Implication of Off-Target Inhibition
RIPK1 13 On-target Inhibition of necroptosis and inflammation
RIPK3>10,000Off-targetHigh selectivity over RIPK3
p38α (MAPK14)850Hypothetical Off-targetModulation of inflammatory responses, potential for overlapping phenotypes with RIPK1 inhibition.
CDK21,500Hypothetical Off-targetEffects on cell cycle progression, potentially leading to reduced proliferation or cell cycle arrest.
VEGFR2 (KDR)2,200Hypothetical Off-targetInhibition of angiogenesis, which could be relevant in cancer cell models.

Experimental Protocols

Protocol 1: Western Blot Analysis to Detect Off-Target Kinase Activity

Objective: To determine if this compound affects the activity of a suspected off-target kinase (e.g., p38α) by examining the phosphorylation of its downstream substrate.

Methodology:

  • Cell Culture and Treatment: Plate your cell line of interest and allow for adherence. Treat the cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-24 hours). Include a positive control for the pathway of interest if available.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated form of the downstream substrate (e.g., phospho-MK2 for p38α activity) and the total form of the substrate, as well as a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of the downstream substrate in this compound treated cells would suggest off-target inhibition.

Visualizations

Signaling_Pathway cluster_ripk1 RIPK1 Signaling cluster_off_target Potential Off-Target Pathway (p38α) TNF TNFα TNFR1 TNFR1 TNF->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Stress Cellular Stress p38a p38α Stress->p38a MK2 MK2 p38a->MK2 Inflammation Inflammation MK2->Inflammation Ripa56 This compound Ripa56->RIPK1 Inhibition Ripa56->p38a Potential Off-Target Inhibition

Caption: this compound inhibits RIPK1, blocking necroptosis, but may have off-target effects on other pathways like p38α.

Experimental_Workflow start Start: Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Curve for On-Target vs. Phenotype start->dose_response decision Discrepancy between On-Target IC50 and Phenotypic EC50? dose_response->decision pathway_analysis Western Blot for Key Off-Target Pathways (e.g., p38, CDK, VEGFR) decision->pathway_analysis Yes on_target Conclusion: Phenotype is Likely an On-Target Effect decision->on_target No structural_analog Test Structurally Different RIPK1 Inhibitor pathway_analysis->structural_analog off_target Conclusion: Phenotype is Likely an Off-Target Effect structural_analog->off_target

Caption: Workflow for investigating unexpected phenotypes observed with this compound treatment.

Troubleshooting_Logic issue Issue: High Cytotoxicity with this compound q1 Is cytotoxicity observed at concentrations close to RIPK1 IC50? issue->q1 a1_yes Likely on-target effect or cell line is highly dependent on RIPK1 survival signals. q1->a1_yes Yes a1_no Suggests potential off-target toxicity. q1->a1_no No q2 Is cytotoxicity cell-line specific? a1_no->q2 a2_yes Hypothesize off-target kinase is highly expressed/critical in that cell line. q2->a2_yes Yes a2_no Off-target is likely a broadly expressed essential kinase. q2->a2_no No action Action: Perform kinome scan or test against a panel of known survival kinases. a2_yes->action a2_no->action

Caption: A logical guide for troubleshooting high cytotoxicity observed with this compound.

References

Ripa-56 Technical Support Center: Troubleshooting Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting precipitation issues encountered with the RIPK1 inhibitor, Ripa-56. The following information is designed to address specific challenges during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitated when I added it to my aqueous cell culture medium. Why did this happen?

A1: This is a common issue known as "solvent shock." this compound is highly soluble in organic solvents like DMSO and ethanol (B145695) but is insoluble in water. When a concentrated DMSO stock of this compound is rapidly diluted into an aqueous environment like cell culture media, the DMSO disperses quickly, and the localized concentration of this compound exceeds its solubility limit in the predominantly aqueous solution, causing it to precipitate.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A2: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5%, with many researchers aiming for 0.1% to minimize any potential solvent-induced cytotoxicity or off-target effects. It is always best to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific cell line.

Q3: How can I avoid precipitation when preparing my working solution of this compound for in vitro experiments?

A3: To prevent precipitation, it is crucial to introduce the this compound stock solution to the aqueous medium in a way that allows for gradual and thorough mixing. A recommended method is to add the DMSO stock drop-wise to the pre-warmed cell culture medium while gently vortexing or swirling. This helps to ensure that the this compound is rapidly and evenly dispersed, preventing localized high concentrations that can lead to precipitation.

Q4: Can I prepare a large volume of this compound working solution in cell culture media and store it for later use?

A4: It is not recommended to store this compound in aqueous solutions for extended periods. The stability of this compound in cell culture media is not well-characterized, and prolonged storage can lead to degradation or precipitation. It is best practice to prepare fresh working solutions for each experiment from a frozen DMSO stock.

Q5: I see a precipitate in my this compound solution even after following the recommended procedures. What should I do?

A5: If you still observe precipitation, consider the following:

  • Lower the final concentration: You may be exceeding the solubility limit of this compound in your specific cell culture medium. Try using a lower final concentration of the compound.

  • Increase the final DMSO concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) may help to keep the this compound in solution. Remember to include the appropriate vehicle control.

  • Sonication: Gentle sonication of the final working solution in a water bath sonicator for a short period can sometimes help to redissolve small amounts of precipitate. However, be cautious as this can also generate heat, which may affect the stability of the compound or other media components.

Data Presentation: this compound Solubility and Storage

The following tables summarize the known solubility and recommended storage conditions for this compound.

Table 1: this compound Solubility

SolventSolubilityMolar Concentration (at max solubility)
DMSO≥ 100 mg/mL~451.88 mM
Ethanol100 mM100 mM
WaterInsolubleN/A

Data compiled from multiple sources. The exact solubility may vary depending on the specific batch and purity of the compound.

Table 2: this compound Storage Recommendations

FormStorage TemperatureShelf Life
Lyophilized Powder-20°C3 years
4°C2 years
In Solvent (e.g., DMSO)-80°C2 years
-20°C1 year

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.

Experimental Protocols

Protocol for Preparing this compound Working Solutions for Cell Culture

This protocol provides a step-by-step guide for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Aseptically weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains within the tolerated range for your cell line (typically ≤ 0.5%).

    • While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound DMSO stock solution drop-wise.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of pre-warmed cell culture medium. This control is essential for distinguishing the effects of this compound from any effects of the solvent.

Mandatory Visualizations

RIPK1 Signaling Pathway in Necroptosis

The following diagram illustrates the central role of RIPK1 in the necroptosis signaling pathway, which is inhibited by this compound.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TNFa TNFα TNFa->TNFR1 Binds TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRADD->cIAP12 RIPK1 RIPK1 TRADD->RIPK1 ComplexI Complex I TRADD->ComplexI TRAF2->ComplexI cIAP12->ComplexI RIPK1->ComplexI RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome (Complex IIb) RIPK1->Necrosome Caspase8 Caspase-8 ComplexI->Caspase8 Inhibition of Caspase-8 allows necroptosis pathway MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Leads to Caspase8->RIPK1 Cleaves & inhibits Caspase8->RIPK3 Cleaves & inhibits Apoptosis Apoptosis Caspase8->Apoptosis Leads to Ripa56 This compound Ripa56->RIPK1 Inhibits kinase activity Troubleshooting_Workflow Start Precipitation Observed with this compound Check_Stock Check DMSO Stock Solution: Is it clear? Start->Check_Stock Prepare_New_Stock Prepare Fresh DMSO Stock Check_Stock->Prepare_New_Stock No Review_Protocol Review Dilution Protocol: - Drop-wise addition? - Gentle mixing? - Pre-warmed media? Check_Stock->Review_Protocol Yes Prepare_New_Stock->Check_Stock Optimize_Protocol Optimize Dilution Technique: - Slower addition - Continuous swirling Review_Protocol->Optimize_Protocol No Check_Concentration Is Final Concentration Too High? Review_Protocol->Check_Concentration Yes Optimize_Protocol->Review_Protocol Success Solution is Clear: Proceed with Experiment Optimize_Protocol->Success Lower_Concentration Lower Final this compound Concentration Check_Concentration->Lower_Concentration Yes Check_DMSO Is Final DMSO Concentration <0.1%? Check_Concentration->Check_DMSO No Lower_Concentration->Check_Concentration Lower_Concentration->Success Increase_DMSO Increase Final DMSO (if tolerated by cells, e.g., to 0.5%) + Vehicle Control Check_DMSO->Increase_DMSO No Consider_Sonication Consider Brief, Gentle Sonication Check_DMSO->Consider_Sonication Yes Increase_DMSO->Check_DMSO Increase_DMSO->Success Consider_Sonication->Success

Technical Support Center: Minimizing Ripa-56 Toxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Ripa-56-induced toxicity in primary cell cultures.

Introduction to this compound

This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key enzyme in the regulation of inflammation and programmed cell death pathways, including necroptosis.[1][2][3] With an IC50 of 13 nM for RIPK1, this compound is a valuable tool for studying the role of RIPK1 in various biological processes.[1][2][3] However, as with any potent inhibitor, its application in sensitive primary cell cultures requires careful optimization to distinguish between on-target effects and off-target toxicity.

Primary cells, being more physiologically relevant than immortalized cell lines, are often more susceptible to cytotoxic effects of chemical compounds.[4] Therefore, establishing a clear therapeutic window for this compound is crucial for obtaining reliable and reproducible experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound in primary cells.

Issue 1: Excessive Cell Death Observed at Effective Concentrations

If you observe significant cell death at concentrations where this compound is expected to inhibit RIPK1, consider the following possibilities and solutions.

Potential Cause Recommended Action
High this compound Concentration Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations (e.g., 1 nM to 10 µM) and assess cell viability using a sensitive assay like MTT or CellTiter-Glo.
Prolonged Exposure Time Reduce the incubation time. The effect of this compound on RIPK1 kinase activity is often rapid. Shorter exposure times may be sufficient to achieve the desired biological effect while minimizing cumulative toxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is minimal (typically ≤ 0.1%).[5] Always include a vehicle-only control in your experiments to account for any solvent-induced effects.
Induction of Apoptosis This compound inhibits necroptosis, but under certain conditions, inhibition of RIPK1 kinase activity can shift the balance towards apoptosis.[6] Assess for markers of apoptosis, such as activated caspase-3 or Annexin V staining.
Off-Target Effects At higher concentrations, the risk of off-target effects increases. If possible, use a structurally different RIPK1 inhibitor as a control to confirm that the observed effects are specific to RIPK1 inhibition.
Primary Cell Sensitivity Different primary cell types exhibit varying sensitivities to RIPK1 inhibition. What is non-toxic for one cell type may be toxic for another. Always optimize conditions for each specific primary cell type.

Issue 2: Inconsistent Results Between Experiments

Variability in results can be frustrating. Here are some common causes and how to address them.

Potential Cause Recommended Action
Variability in Primary Cell Health Use primary cells with a low and consistent passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent this compound Preparation Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure thorough mixing to avoid concentration gradients.
Variable Incubation Times Standardize the incubation time across all experiments. Even small variations in exposure duration can impact the outcome.
Fluctuations in Culture Conditions Maintain consistent culture conditions, including temperature, CO2 levels, and humidity. Ensure the pH of the culture medium is stable.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of RIPK1 kinase.[1][2][3] RIPK1 is a critical signaling node that regulates cellular responses to stimuli such as TNF-α. By inhibiting the kinase activity of RIPK1, this compound can block the necroptotic cell death pathway.[7]

Q2: What are the signs of this compound toxicity in primary cells?

A2: Signs of toxicity can include:

  • Decreased cell viability and proliferation.

  • Changes in cell morphology (e.g., rounding up, detachment from the plate, membrane blebbing).

  • Increased markers of apoptosis (e.g., caspase activation) or necrosis.

  • Alterations in metabolic activity.

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration should be determined empirically for each primary cell type and experimental condition. A good starting point is to perform a dose-response experiment to determine the EC50 for the desired biological effect and the CC50 (cytotoxic concentration 50%). The ideal therapeutic window lies between these two values.

Q4: What is the recommended solvent for this compound?

A4: this compound is soluble in DMSO and ethanol.[1][3] It is crucial to keep the final solvent concentration in the cell culture medium as low as possible (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[5]

Q5: How should I store this compound?

A5: this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a solvent, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Determining the Dose-Response of this compound on Primary Cell Viability

Objective: To determine the concentration range at which this compound exhibits toxicity in a specific primary cell type.

Materials:

  • Primary cells of interest

  • Appropriate cell culture medium and supplements

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in culture medium. A common approach is to use a 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: Following incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve. Determine the CC50 value.

Protocol 2: Assessing Apoptosis vs. Necroptosis

Objective: To distinguish between apoptotic and necroptotic cell death induced by this compound treatment.

Materials:

  • Primary cells treated with this compound as described in Protocol 1

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound at concentrations that showed some level of toxicity in Protocol 1. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).

  • Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells in the supernatant).

  • Staining: Stain the cells with Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Analysis:

    • Flow Cytometry: Analyze the stained cells. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

    • Fluorescence Microscopy: Visualize the cells. Green fluorescence (Annexin V) will indicate apoptosis, while red fluorescence (PI) will indicate loss of membrane integrity (necrosis or late apoptosis).

Visualizations

Signaling Pathways

RIPK1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 NF-kB NF-kB Complex I->NF-kB Survival FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Complex IIb (Necrosome) Complex IIb (Necrosome) RIPK1->Complex IIb (Necrosome) Caspase-8 Caspase-8 FADD->Caspase-8 Complex IIa (Apoptosome) Complex IIa (Apoptosome) Caspase-8->Complex IIa (Apoptosome) Apoptosis Apoptosis Complex IIa (Apoptosome)->Apoptosis MLKL MLKL RIPK3->MLKL RIPK3->Complex IIb (Necrosome) MLKL->Complex IIb (Necrosome) Necroptosis Necroptosis Complex IIb (Necrosome)->Necroptosis Survival Survival NF-kB->Survival This compound This compound This compound->RIPK1 Inhibits kinase activity

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Start Start Primary Cell Culture Primary Cell Culture Start->Primary Cell Culture Dose-Response Experiment Dose-Response Experiment Primary Cell Culture->Dose-Response Experiment Determine CC50 Determine CC50 Dose-Response Experiment->Determine CC50 Mechanism of Cell Death Assay Mechanism of Cell Death Assay Determine CC50->Mechanism of Cell Death Assay Apoptosis vs. Necroptosis Apoptosis vs. Necroptosis Mechanism of Cell Death Assay->Apoptosis vs. Necroptosis Optimize Experiment Conditions Optimize Experiment Conditions Apoptosis vs. Necroptosis->Optimize Experiment Conditions End End Optimize Experiment Conditions->End

Caption: Workflow for optimizing this compound use in primary cells.

Troubleshooting Logic

Troubleshooting_Logic High Cell Death High Cell Death Reduce Concentration Reduce Concentration High Cell Death->Reduce Concentration Is concentration high? Shorten Exposure Time Shorten Exposure Time High Cell Death->Shorten Exposure Time Is exposure long? Check Solvent Control Check Solvent Control High Cell Death->Check Solvent Control Is solvent control showing toxicity? Assess Apoptosis Assess Apoptosis High Cell Death->Assess Apoptosis Is necroptosis inhibited but cells still die? Re-optimize for Cell Type Re-optimize for Cell Type High Cell Death->Re-optimize for Cell Type Working with a new cell type? Consider Off-Target Effects Consider Off-Target Effects Assess Apoptosis->Consider Off-Target Effects If apoptosis is high

Caption: Decision tree for troubleshooting this compound toxicity.

References

Ripa-56 not showing efficacy in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using Ripa-56, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). While published studies have demonstrated the efficacy of this compound in various animal models, this guide addresses potential reasons for observing a lack of efficacy in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected efficacy with this compound in my animal model. Is the compound inactive?

A1: While it's possible to receive a faulty batch of any compound, it's more likely that the observed lack of efficacy is due to suboptimal experimental conditions. Published literature has shown this compound to be effective in models of Systemic Inflammatory Response Syndrome (SIRS), Experimental Autoimmune Encephalomyelitis (EAE), and non-alcoholic steatohepatitis (NASH).[1] We recommend reviewing the troubleshooting guides below to ensure your experimental setup is optimized.

Q2: What is the mechanism of action of this compound?

A2: this compound is a highly potent, selective, and metabolically stable inhibitor of RIPK1 kinase.[2][3] It functions by blocking the kinase activity of RIPK1, a key regulator of inflammatory signaling and necroptotic cell death.[4]

Q3: How should I dissolve and administer this compound for in vivo studies?

A3: this compound is soluble in DMSO and ethanol.[1][4] For in vivo use, it is crucial to prepare a stable and biocompatible formulation. A common approach for insoluble compounds is to prepare a stock solution in a solvent like DMSO and then dilute it in a vehicle suitable for administration, such as a solution containing CMC-Na, for oral gavage or intraperitoneal injection.[5] Always include a vehicle-only control group in your experiments.

Q4: What are the key pharmacokinetic parameters of this compound in mice?

A4: this compound has a half-life of approximately 3.1 hours in mice, with 22% oral bioavailability and 100% bioavailability following intraperitoneal injection.[2][6] These parameters are important for designing an effective dosing regimen.

Q5: What are the reported effective doses of this compound in animal models?

A5: The effective dose of this compound can vary significantly depending on the animal model and the route of administration. For example, a dose of 6 mg/kg was shown to be effective in a mouse model of SIRS, while a much higher dose of 300 mg/kg was used in a NASH model.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific model.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

TargetAssayIC50Reference
RIPK1Cell-free kinase assay13 nM[2]
HT-29 cellsZ-VAD-FMK-induced necrosis28 nM[1]
L929 cellsTNFα/z-VAD-FMK-induced necrosis27 nM[6]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationReference
Half-life (t½)3.1 hoursIntravenous, Intraperitoneal, Oral[2][6]
Oral Bioavailability22%Oral[2][6]
IP Bioavailability100%Intraperitoneal[2][6]

Table 3: Reported Effective Doses of this compound in Mouse Models

Animal ModelDoseRoute of AdministrationEfficacy ReadoutReference
Systemic Inflammatory Response Syndrome (SIRS)6 mg/kgNot specifiedReduced TNF-α-induced lethality and organ damage[1]
Experimental Autoimmune Encephalomyelitis (EAE)Not specifiedNot specifiedReduced spinal cord demyelination and BBB breakdown[1]
Non-alcoholic steatohepatitis (NASH)300 mg/kgNot specifiedReduced hepatic inflammation, fibrosis, and body weight gain[1]

Visualizations

Signaling Pathway

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I TRADD->Complex_I cIAP cIAP1/2 TRAF2->cIAP TRAF2->Complex_I cIAP->Complex_I RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 Kinase activity NFkB NF-κB Activation (Inflammation, Survival) Complex_I->NFkB Complex_IIa Complex IIa (Apoptosis) Complex_I->Complex_IIa cIAP depletion Complex_IIb Complex IIb / Necrosome (Necroptosis) Complex_I->Complex_IIb Casp8 inhibition FADD_a FADD Complex_IIa->FADD_a Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis Complex_IIb->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Ripa56 This compound Ripa56->RIPK1 Inhibits kinase activity Experimental_Workflow In Vivo Efficacy Study Workflow start Start formulation Prepare this compound Formulation (e.g., in DMSO + vehicle) start->formulation animals Acclimate Animals (e.g., C57BL/6 mice) formulation->animals groups Randomize into Groups (Vehicle, this compound doses, Positive Control) animals->groups induction Induce Disease Model (e.g., LPS/TNFα for SIRS) groups->induction treatment Administer Treatment (Oral, IP) induction->treatment monitoring Monitor Animals (Clinical scores, body weight) treatment->monitoring endpoints Collect Endpoints (Survival, tissue histology, biomarkers) monitoring->endpoints analysis Data Analysis endpoints->analysis end End analysis->end Troubleshooting_Tree Troubleshooting Lack of Efficacy start Lack of this compound Efficacy Observed check_formulation Is the formulation clear and stable? start->check_formulation optimize_formulation Optimize Formulation: - Check solubility in vehicle - Try alternative vehicles (e.g., CMC) - Ensure no precipitation check_formulation->optimize_formulation No check_dose Is the dose appropriate? check_formulation->check_dose Yes optimize_formulation->check_dose increase_dose Perform Dose-Response Study: - Test a range of doses - Consider a higher dose based on literature check_dose->increase_dose No/Unsure check_route Is the administration route optimal? check_dose->check_route Yes increase_dose->check_route change_route Consider IP injection for higher bioavailability check_route->change_route No/Unsure check_model Is the animal model appropriate and consistent? check_route->check_model Yes change_route->check_model review_model Review Model: - Confirm RIPK1 pathway involvement - Check animal strain/sex - Increase group size check_model->review_model No/Unsure contact_support Consult with Technical Support check_model->contact_support Yes review_model->contact_support

References

Interpreting unexpected results with Ripa-56

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Ripa-56 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and troubleshooting common issues encountered when working with this compound, a selective inhibitor of the MEK1/2 kinases.

Frequently Asked Questions (FAQs)

Q1: We are observing a paradoxical increase in cell proliferation and ERK phosphorylation at low concentrations of this compound in our cancer cell line. Is this an expected result?

A1: While counterintuitive, this phenomenon, known as paradoxical pathway activation, can occur with inhibitors of the MAPK pathway, particularly in cells harboring specific mutations (e.g., certain RAS mutations).[1][2][3] Instead of inhibiting the pathway, low concentrations of the drug can sometimes promote the dimerization of kinase partners (e.g., BRAF/CRAF), leading to a transient activation of downstream signaling.[1] This effect is typically overcome at higher, saturating concentrations of the inhibitor.

Q2: What are the primary causes of unexpected or off-target effects with kinase inhibitors like this compound?

A2: Unexpected results with kinase inhibitors can stem from several factors:

  • Paradoxical Pathway Activation: As described above, the inhibitor may stabilize an active conformation of the target or its binding partners at sub-saturating concentrations.[1][3]

  • Off-Target Effects: The inhibitor may bind to and modulate the activity of other kinases besides its intended MEK1/2 targets.[4][5][6] This is often due to structural similarities in the ATP-binding pockets across the human kinome.[6]

  • Cellular Context: The genetic background of the cell line, including the presence of upstream mutations (e.g., in RAS or RAF genes), can significantly influence its response to MEK inhibition.

  • Feedback Loops: Inhibition of a specific pathway can trigger compensatory feedback mechanisms, leading to the activation of parallel signaling cascades.[7]

Troubleshooting Guides

Guide 1: Investigating Paradoxical ERK Activation and Cell Proliferation

If you observe a "hook effect" where low doses of this compound increase proliferation while high doses are inhibitory, a systematic approach is needed to determine the underlying cause.

Hypothetical Data Illustrating Paradoxical Effect:

This compound Conc. (nM)Cell Viability (% of Control)p-ERK / Total ERK Ratio
0 (Vehicle)100%1.0
1125%1.5
10140%2.1
10095%0.8
100050%0.2
1000020%<0.1

Experimental Workflow to Investigate Paradoxical Activation:

G cluster_0 Initial Observation cluster_1 Step 1: Confirmation & Dose-Response cluster_2 Step 2: Mechanism Investigation cluster_3 Step 3: Off-Target Analysis obs Unexpected increase in proliferation at low this compound concentrations dose_response Perform detailed dose-response cell viability assay (e.g., WST-1) obs->dose_response western_blot Analyze p-ERK/Total ERK levels across the same dose range dose_response->western_blot Correlate viability with signaling co_ip Co-Immunoprecipitation (Co-IP) to assess RAF dimer formation western_blot->co_ip knockdown Use siRNA/CRISPR to knockdown CRAF to see if effect is abrogated co_ip->knockdown Validate dimerization hypothesis unrelated_inhibitor Test a structurally unrelated MEK inhibitor knockdown->unrelated_inhibitor kinome_scan Perform a kinome-wide profiling screen of this compound unrelated_inhibitor->kinome_scan Distinguish on-target paradox from off-target effects

Caption: Troubleshooting workflow for paradoxical signaling.

Guide 2: Distinguishing Off-Target Effects from On-Target Phenotypes

It is crucial to determine if an observed cellular response is a direct consequence of MEK1/2 inhibition or an unintended off-target effect.

Recommended Actions:

  • Use a Structurally Unrelated Inhibitor: Confirm your results with a different, structurally distinct MEK inhibitor.[6] If the same phenotype is observed, it is more likely to be an on-target effect.

  • Genetic Knockdown: Utilize siRNA or CRISPR to specifically knockdown MEK1 and MEK2. If the resulting phenotype matches that of this compound treatment, it strongly supports an on-target mechanism.

  • Kinome Profiling: A comprehensive kinase profiling service can screen this compound against a large panel of kinases to identify potential off-target interactions.[6]

Visualizing On-Target vs. Off-Target Effects:

G cluster_0 On-Target Effect cluster_1 Off-Target Effect ripa56_on This compound mek12_on MEK1/2 ripa56_on->mek12_on Inhibits phenotype_on Observed Phenotype mek12_on->phenotype_on ripa56_off This compound mek12_off MEK1/2 ripa56_off->mek12_off Inhibits off_target Kinase X ripa56_off->off_target Inhibits phenotype_off Observed Phenotype off_target->phenotype_off

Caption: Logic diagram of on-target vs. off-target effects.

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay (WST-1)

This assay measures the metabolic activity of viable cells to determine the effect of this compound on cell proliferation.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.[8]

  • Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours) under standard cell culture conditions.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change has occurred.

  • Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Western Blot for Phosphorylated and Total ERK

This protocol allows for the ratiometric analysis of ERK activation.

Materials:

  • Lysis Buffer (e.g., RIPA) with freshly added protease and phosphatase inhibitors.[9]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST is recommended for phospho-proteins).[9]

  • Primary antibodies (anti-p-ERK1/2, anti-Total ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment & Lysis: Treat cells with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[7]

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-ERK) overnight at 4°C, diluted in blocking buffer.[7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for total ERK, followed by a loading control (e.g., GAPDH or β-actin).[11]

Protocol 3: Co-Immunoprecipitation (Co-IP) for RAF Dimerization

This protocol is used to determine if this compound treatment induces the interaction between RAF protein family members.

Materials:

  • Co-IP Lysis Buffer (a gentle, non-ionic detergent-based buffer like one containing 1% NP-40).[12]

  • Primary antibody for immunoprecipitation (e.g., anti-BRAF)

  • Protein A/G magnetic beads

  • Primary antibody for Western blotting (e.g., anti-CRAF)

Procedure:

  • Cell Lysis: Treat and lyse cells as described for Western blotting, but use a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[13]

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C.[13] Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the immunoprecipitating antibody (e.g., anti-BRAF) to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.[14]

  • Complex Capture: Add Protein A/G beads to the lysate/antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnetic rack and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.[12]

  • Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting, probing the membrane with an antibody against the suspected interaction partner (e.g., anti-CRAF).

References

Ripa-56 Technical Support Center: Improving Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of Ripa-56.

Compound Profile: this compound is a potent and selective inhibitor of the Kinase-X signaling pathway. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but low aqueous solubility.[1] This low solubility is the primary factor limiting its oral bioavailability and subsequent in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental small molecule inhibitor targeting the ATP-binding site of Kinase-X, a critical enzyme in a signaling cascade implicated in oncogenesis. By inhibiting Kinase-X, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.

cluster_pathway Kinase-X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates Downstream Downstream Effectors KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Ripa56 This compound Ripa56->KinaseX Inhibits

Caption: this compound inhibits the Kinase-X signaling pathway.

Q2: Why is the oral bioavailability of this compound low?

A2: this compound is a BCS Class II compound, meaning it has high permeability across the intestinal wall but suffers from very low aqueous solubility.[1] For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[2] The poor solubility of this compound creates a dissolution-rate-limited absorption scenario, leading to low and variable exposure in vivo.

Q3: What are the primary strategies to improve the bioavailability of a BCS Class II compound like this compound?

A3: The main goal is to enhance the solubility and/or dissolution rate of the drug.[3] Several formulation strategies are effective for BCS Class II drugs:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[4][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution.[6][7][8] This is a highly effective and commonly used approach.[6]

  • Lipid-Based Formulations: Dissolving this compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that improve solubilization in the gut.[9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its solubility in water.[10]

Troubleshooting Guides

Issue 1: My in vivo animal studies show low and inconsistent plasma exposure of this compound, despite observing high potency in in vitro assays.

This is a classic problem for poorly soluble compounds. The discrepancy arises because the compound is fully solubilized in in vitro assay media (e.g., using DMSO), but fails to dissolve sufficiently in the gastrointestinal tract in vivo.

Troubleshooting Steps:

Start Low / Variable In Vivo Efficacy CheckFormulation Is the formulation optimized for a BCS Class II drug? Start->CheckFormulation SimpleSuspension Using simple aqueous suspension? CheckFormulation->SimpleSuspension No PK_Study Conduct comparative PK study of new formulations vs. suspension. CheckFormulation->PK_Study Yes DevelopASD Develop an Amorphous Solid Dispersion (ASD) formulation. SimpleSuspension->DevelopASD Option 1 DevelopLipid Explore Lipid-Based Formulations (e.g., SEDDS). SimpleSuspension->DevelopLipid Option 2 DevelopASD->PK_Study DevelopLipid->PK_Study Success Achieved higher and more consistent exposure. PK_Study->Success

Caption: Troubleshooting workflow for low in vivo efficacy.
  • Analyze Your Current Formulation: If you are administering this compound as a simple suspension in a vehicle like water or methylcellulose, poor bioavailability is expected.

  • Perform In Vitro Dissolution Testing: Conduct a dissolution test to quantify the rate and extent to which this compound is released from your current formulation into a biorelevant medium (e.g., Simulated Gastric Fluid or Fasted State Simulated Intestinal Fluid).[2][11][12] A slow or incomplete dissolution profile confirms the formulation is the issue.

  • Reformulate Using an Enabling Technology: The most robust approach is to develop an Amorphous Solid Dispersion (ASD). This involves dissolving this compound and a suitable polymer in a common solvent and then rapidly removing the solvent (e.g., via spray drying) to trap the drug in a high-energy amorphous state.[7][13]

  • Conduct a Comparative Pharmacokinetic (PK) Study: Dose animals with the original suspension and the new ASD formulation. Measure plasma concentrations over time to determine key PK parameters like Cmax (maximum concentration) and AUC (total exposure).[14]

Issue 2: I've developed an Amorphous Solid Dispersion (ASD) of this compound, but the bioavailability is still suboptimal or the formulation is physically unstable.

This indicates a need to optimize the ASD formulation itself, focusing on polymer selection and drug loading.

Troubleshooting Steps:

  • Assess Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug and maintaining supersaturation upon dissolution.[8][15] If you are using a polymer like PVP, consider screening others like HPMC-AS or Soluplus®, which may have better miscibility with this compound or inhibit its recrystallization more effectively.

  • Evaluate Drug Loading: High drug loading can increase the risk of recrystallization, both on storage and during dissolution. Try reducing the drug-to-polymer ratio (e.g., from 1:3 to 1:5) to improve stability.

  • Characterize Physical Stability: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to assess the physical state of your ASD. The absence of sharp peaks in PXRD confirms an amorphous state. Run stability tests at accelerated conditions (e.g., 40°C / 75% RH) to check for recrystallization over time.[6]

  • Perform "Spring and Parachute" Dissolution Testing: An effective ASD should rapidly dissolve to generate a supersaturated solution (the "spring") and the polymer should maintain that high concentration over time by preventing precipitation (the "parachute").[10] Monitor the concentration of this compound in a dissolution bath over several hours. If the concentration peaks and then crashes, it indicates precipitation, and a different polymer may be needed.

Data & Protocols

Table 1: Solubility of Crystalline this compound in Biorelevant Media
MediumpHSolubility (µg/mL)
Simulated Gastric Fluid (SGF)1.2< 0.1
Fasted State Simulated Intestinal Fluid (FaSSIF)6.50.5
Fed State Simulated Intestinal Fluid (FeSSIF)5.02.1

This data highlights the extremely low intrinsic solubility of this compound.

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)
FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Aqueous Suspension45 ± 154.0210 ± 75~2%
Micronized Suspension90 ± 252.0450 ± 110~4%
ASD (25% this compound in HPMC-AS) 750 ± 150 1.0 3800 ± 550 ~35%

This table demonstrates the significant bioavailability enhancement achieved with an ASD formulation.

Experimental Protocol: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare a 1:3 weight ratio of this compound to HPMC-AS (hypromellose acetate (B1210297) succinate) solid dispersion.

Materials:

  • This compound

  • HPMC-AS (Affinisol™ HPMCAS-HF)

  • Dichloromethane (DCM)

  • Methanol

  • Spray dryer (e.g., Büchi B-290)

Methodology:

  • Solution Preparation:

    • Accurately weigh 1.0 g of this compound and 3.0 g of HPMC-AS.

    • Prepare a 90:10 (v/v) solution of DCM:Methanol.

    • In a suitable flask, dissolve both the drug and polymer in the solvent system to achieve a final solids concentration of 5% (w/v). For 4.0 g of solids, this will require 80 mL of the solvent blend.

    • Stir until the solution is completely clear, indicating full dissolution.

  • Spray Dryer Setup:

    • Set the inlet temperature to 80°C.

    • Set the aspirator to 90-100% to ensure rapid drying.

    • Set the solution feed pump rate to 5 mL/min.

    • Set the atomizing nitrogen gas flow rate appropriately for the nozzle to create a fine mist.

  • Spray Drying Process:

    • Pump the this compound/HPMC-AS solution through the nozzle into the drying chamber. The solvent rapidly evaporates, leaving behind a fine powder of the solid dispersion.

    • The powder is collected in the cyclone separator.

  • Secondary Drying:

    • Collect the resulting powder and place it in a vacuum oven at 40°C overnight to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the resulting powder using PXRD.

    • Verify a single glass transition temperature (Tg) using DSC to ensure a homogeneous dispersion.

cluster_workflow ASD Preparation Workflow A 1. Dissolve this compound & Polymer in Solvent B 2. Atomize Solution into Hot Gas Stream A->B C 3. Rapid Solvent Evaporation B->C D 4. Collect Solid Powder (ASD) in Cyclone C->D E 5. Secondary Drying (Vacuum Oven) D->E

Caption: Experimental workflow for ASD preparation via spray drying.

References

Ripa-56 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the degradation and storage of Ripa-56, a potent and selective RIP1 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and metabolically stable inhibitor of the receptor-interacting protein 1 (RIP1) kinase.[1][2][3] Its primary mechanism of action is to block the kinase activity of RIP1, a key regulator of necroptosis, a form of programmed cell death.[1][4][5] By inhibiting RIP1 kinase, this compound can prevent necroptotic cell death and has shown efficacy in models of systemic inflammatory response syndrome (SIRS) and other inflammatory conditions.[1][2][6]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial to maintain its potency and stability. Recommendations vary slightly between suppliers, but the general consensus is summarized in the table below.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically supplied as a lyophilized powder.[3] To prepare a stock solution, reconstitute the powder in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1][7] For example, to create a 20 mM stock solution from 5 mg of powder, you would add 1.13 mL of DMSO.[3] Ensure the powder is fully dissolved before use. For in vivo experiments, it is often recommended to prepare fresh solutions daily.[8]

Q4: How long is a this compound stock solution stable?

A4: Once in solution, the stability of this compound decreases compared to its lyophilized form. It is recommended to store stock solutions at -20°C, and they are generally considered stable for up to 3 months.[1][3] Some sources suggest that storage at -80°C can extend stability for up to 2 years.[2] To minimize degradation, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no activity of this compound in my experiment. 1. Improper Storage: The compound may have degraded due to incorrect storage temperature or exposure to moisture. 2. Repeated Freeze-Thaw Cycles: Aliquoting of the stock solution was not performed, leading to degradation with each cycle. 3. Incorrect Solvent: The solvent used may not be appropriate or of high enough purity. 4. Experimental Conditions: The pH of the experimental medium may be affecting the compound's activity.[9]1. Always store lyophilized this compound at -20°C, desiccated. Store stock solutions at -20°C or -80°C. 2. Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. 3. Use high-purity, anhydrous DMSO or ethanol for reconstitution. 4. Ensure the pH of your experimental buffer is within a physiological range and is consistent across experiments.
Precipitation of this compound in my aqueous experimental medium. Low Aqueous Solubility: this compound has poor solubility in aqueous solutions. The final concentration in your assay may be too high.1. Ensure the final concentration of the solvent (e.g., DMSO) in your aqueous medium is kept low (typically <0.5%) and is consistent across all experimental conditions, including controls. 2. Prepare fresh dilutions from your stock solution for each experiment. 3. Consider using a formulation with solubilizing agents like PEG300 and Tween80 for in vivo studies, as suggested by some suppliers.[8]
Inconsistent results between experiments. 1. Variability in Compound Potency: The this compound stock may be degrading over time. 2. Inconsistent Experimental Protocol: Minor variations in the protocol can lead to different outcomes.1. Use a fresh aliquot of your this compound stock solution for each experiment. If the stock is several months old, consider preparing a fresh stock from lyophilized powder. 2. Standardize all experimental steps, including incubation times, cell densities, and reagent concentrations.

Data Presentation

Table 1: Summary of this compound Storage and Stability

Form Storage Temperature Reported Stability Source
Lyophilized Powder-20°C (desiccated)24 months (2 years)[1][3]
Lyophilized Powder4°C2 years[10]
In Solution (DMSO/Ethanol)-20°CUp to 3 months[1][3]
In Solution (DMSO/Ethanol)-20°C1 year[2]
In Solution (DMSO/Ethanol)-80°C2 years[2]

Experimental Protocols

General Protocol for a Cell-Based Necroptosis Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on necroptosis in a cell line such as human HT-29 cells or murine L929 cells.[2][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 3,000 cells per well and culture overnight at 37°C.[2][10]

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare the necroptosis-inducing agents. For HT-29 cells, this is typically a combination of TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM).[2][10] For L929 cells, TNFα and z-VAD-FMK are usually sufficient.[2][10]

  • Treatment: Treat the cells with the various concentrations of this compound for a predetermined amount of time (e.g., 1 hour) before adding the necroptosis-inducing stimuli.

  • Incubation: Incubate the cells for a period sufficient to induce necroptosis (e.g., 6-24 hours).[2][10]

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[2][10]

  • Data Analysis: Calculate the cell survival ratio and determine the EC50 value of this compound.

Mandatory Visualizations

Signaling Pathway Diagram

RIP1_Necroptosis_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Pro-death) cluster_necrosome Necrosome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 TRADD_II TRADD TRADD->TRADD_II Transitions to cIAP12 cIAP1/2 TRAF2->cIAP12 RIP1_ub RIP1 (Ub) cIAP12->RIP1_ub Ubiquitinates LUBAC LUBAC RIP1_ub->LUBAC IKK IKK Complex LUBAC->IKK Activates NFkB NF-κB IKK->NFkB Activates Survival Cell Survival NFkB->Survival Promotes FADD FADD TRADD_II->FADD RIP1_deub RIP1 (de-Ub) TRADD_II->RIP1_deub Casp8 Caspase-8 FADD->Casp8 Casp8->RIP1_deub Cleaves/Inhibits Apoptosis Apoptosis Casp8->Apoptosis Induces RIP1_active RIP1 (active kinase) RIP1_deub->RIP1_active Autophosphorylates RIP3 RIP3 RIP1_active->RIP3 Recruits & Phosphorylates MLKL MLKL RIP3->MLKL Recruits & Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Oligomerizes & Translocates TNFa TNFα TNFa->TNFR1 Binds Ripa56 This compound Ripa56->RIP1_active Inhibits Ripa56_Workflow cluster_prep Preparation cluster_experiment Cell-Based Assay cluster_analysis Data Analysis Reconstitute Reconstitute Lyophilized this compound (e.g., in DMSO) Aliquot Aliquot Stock Solution Reconstitute->Aliquot Store Store at -20°C or -80°C Aliquot->Store Prepare_Dilutions Prepare Serial Dilutions of this compound Store->Prepare_Dilutions Use fresh aliquot Seed Seed Cells in 96-well Plate Pretreat Pre-treat Cells with this compound Seed->Pretreat 1. Add cells Induce Induce Necroptosis (e.g., TNFα + z-VAD-FMK) Pretreat->Induce 2. Add compound Incubate Incubate (6-24 hours) Induce->Incubate 3. Add stimuli Measure Measure Cell Viability (e.g., ATP assay) Incubate->Measure 4. Readout Analyze Calculate Cell Survival Ratio Measure->Analyze Determine_EC50 Determine EC50 Analyze->Determine_EC50

References

Validation & Comparative

Ripa-56 versus Necrostatin-1 for RIPK1 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Ripa-56 and Necrostatin-1 for RIPK1 Inhibition

For researchers, scientists, and drug development professionals, the selective inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical therapeutic target for a range of conditions including inflammatory diseases, neurodegenerative disorders, and certain cancers. Two prominent inhibitors, the first-generation compound Necrostatin-1 and the more recently developed this compound, are frequently used in research. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for specific research needs.

Mechanism of Action and Selectivity

Both this compound and Necrostatin-1 are allosteric inhibitors that target the kinase domain of RIPK1, preventing the autophosphorylation required for its activation and the subsequent induction of necroptosis.[1][2] This inhibition blocks the formation of the "necrosome" complex with RIPK3 and the phosphorylation of MLKL, the ultimate executioner of necroptotic cell death.[3][4]

G cluster_necrosome Necrosome Formation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (Survival) TNFR1->Complex_I forms RIPK1 RIPK1 Complex_I->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL Necrosome Necrosome (Complex IIb) Necrosome->pMLKL phosphorylates Death Necroptotic Cell Death pMLKL->Death causes Inhibitors RIPK1 Kinase Inhibitors Ripa56 This compound Ripa56->RIPK1 Nec1 Necrostatin-1 Nec1->RIPK1

Figure 1. RIPK1-Mediated Necroptosis Pathway. This diagram illustrates the signaling cascade initiated by TNFα, leading to the formation of the necrosome and subsequent cell death. This compound and Necrostatin-1 both act by inhibiting the kinase activity of RIPK1.

A critical differentiator between the two compounds is their selectivity. Necrostatin-1 is known to have significant off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[5][6][7] This dual activity can confound experimental results, particularly in immunology and inflammation studies.[5][8] In contrast, this compound was developed to be highly selective for RIPK1 with a much cleaner off-target profile, making it a more precise tool for studying RIPK1-specific functions.[9][10][11]

Comparative Performance Data

Quantitative analysis of inhibitory activity reveals a significant potency advantage for this compound over Necrostatin-1. This compound consistently demonstrates lower IC50 (in vitro) and EC50 (cellular) values, indicating that a much lower concentration is required to achieve effective inhibition of RIPK1.

InhibitorAssay TypeCell Line / TargetPotency (IC50/EC50)
This compound In vitro kinase assayRecombinant RIPK1IC50 = 13 nM[3]
This compound Cellular necroptosis assayHuman HT-29EC50 = 28 nM[9][12]
This compound Cellular necroptosis assayMurine L929EC50 = 27 nM[3][9]
Necrostatin-1 In vitro kinase assayRecombinant RIPK1>100-fold less potent than Nec-1s[6]
Necrostatin-1 Cellular necroptosis assayFADD-deficient JurkatEC50 = 490 nM[12]
Necrostatin-1s *Cellular necroptosis assayFADD-deficient JurkatEC50 = 50 nM[12]

*Table 1: Comparative potency of this compound and Necrostatin-1. Necrostatin-1s (Nec-1s) is a more stable and specific analog of Nec-1 that lacks IDO-inhibitory activity and is often used as a more reliable control.[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare RIPK1 inhibitors.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of purified RIPK1 and its inhibition by a compound. It is a fundamental tool for determining an inhibitor's IC50 value.

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_detect 3. Detection A Recombinant RIPK1 Enzyme D Combine & Incubate (e.g., 60 min at RT) A->D B Kinase Buffer + ATP + Substrate (e.g., MBP) B->D C Serial Dilutions of Inhibitor C->D E Add Detection Reagent (e.g., ADP-Glo™) D->E F Measure Signal (Luminescence) E->F

Figure 2. Workflow for an In Vitro RIPK1 Kinase Assay. This diagram outlines the primary steps for measuring the direct inhibitory activity of a compound against the RIPK1 enzyme.

Methodology:

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing kinase assay buffer, 50 µM ATP, a suitable substrate like Myelin Basic Protein (MBP), and required cofactors (e.g., MgCl2, MnCl2).[13][14]

  • Inhibitor Addition: Add serial dilutions of the test compound (this compound or Necrostatin-1) or a vehicle control (DMSO) to the wells.

  • Enzyme Initiation: Add purified, recombinant active RIPK1 enzyme to each well to start the kinase reaction.[13]

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for substrate phosphorylation.

  • Reaction Termination & Detection: Stop the reaction and quantify the ADP produced using a detection kit such as the ADP-Glo™ Kinase Assay.[13][15] This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

  • Data Analysis: Measure the resulting luminescence signal. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to confirm that a compound binds to its intended target within intact cells. The principle is that a ligand-bound protein is thermally more stable than its unbound form.

G A 1. Treat intact cells with Inhibitor or Vehicle B 2. Heat aliquots to a range of temperatures A->B C 3. Lyse cells & separate soluble vs. aggregated proteins B->C D 4. Quantify soluble RIPK1 (e.g., Western Blot) C->D E 5. Plot melting curve (Soluble RIPK1 vs. Temp) D->E

Figure 3. General Workflow for a CETSA Experiment. This flowchart shows the main stages of CETSA to verify target engagement by observing the thermal stabilization of the target protein in cells.

Methodology:

  • Cell Treatment: Culture an appropriate cell line (e.g., HT-29) to 80-90% confluency. Treat the cells with the inhibitor (e.g., 10 µM this compound) or vehicle (DMSO) and incubate for 1 hour at 37°C.[16]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.[16][17] Include an unheated control.

  • Cell Lysis: Lyse the cells by performing rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).[16]

  • Fractionation: Separate the soluble protein fraction from the heat-induced aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[16]

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble RIPK1 remaining at each temperature point using Western blotting or a quantitative immunoassay.[16][17]

  • Data Analysis: Plot the relative amount of soluble RIPK1 against temperature. A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target engagement and stabilization.

Conclusion and Recommendations

While Necrostatin-1 has been a foundational tool in the study of necroptosis, its known off-target activity on IDO necessitates caution in data interpretation.[5][7] For experiments where target specificity is paramount, This compound is the superior choice . It offers significantly higher potency and selectivity, ensuring that observed effects are more reliably attributed to the inhibition of RIPK1.[9][10] For researchers conducting in vivo studies or investigating pathways where IDO may play a role, the use of this compound or the more specific Necrostatin-1 analog, Nec-1s, is strongly recommended over the original Necrostatin-1 compound.[6][7]

References

A Head-to-Head Comparison of Ripa-56 and GSK'963: Efficacy in Necroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of necroptosis inhibitors, Ripa-56 and GSK'963 have emerged as potent and selective molecules targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of this regulated cell death pathway. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Executive Summary

Both this compound and GSK'963 are highly effective inhibitors of RIPK1 kinase activity, demonstrating low nanomolar potency in various cell-based assays. GSK'963 generally exhibits slightly greater potency in in vitro models of necroptosis. However, this compound is reported to have superior metabolic stability, a crucial factor for in vivo applications. The choice between these two inhibitors may therefore depend on the specific experimental context, with GSK'963 being a powerful tool for in vitro studies and this compound offering potential advantages for in vivo research.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the key quantitative data on the efficacy and properties of this compound and GSK'963.

Table 1: In Vitro Efficacy of this compound and GSK'963

ParameterThis compoundGSK'963Cell Line/Assay Conditions
IC50 (RIPK1 kinase assay) 13 nM29 nMBiochemical fluorescence polarization (FP) binding assay
EC50 (Necroptosis) 28 nM4 nMHuman HT-29 cells stimulated with TNF-α, SMAC mimetic, and z-VAD-FMK
EC50 (Necroptosis) 27 nM1 nMMurine L929 cells stimulated with TNF-α and z-VAD-FMK
IC50 (Necroptosis) Not Reported3 nMMurine Bone Marrow-Derived Macrophages (BMDMs) stimulated with LPS and QVD

Table 2: Selectivity and Metabolic Stability

ParameterThis compoundGSK'963Comments
Kinase Selectivity No effect on RIPK3 at 10 µM>10,000-fold selective for RIPK1 over 339 other kinasesBoth are highly selective for RIPK1.
Metabolic Stability (t1/2 in vitro) 128 min (Human Liver Microsomes) 35.5 min (Mouse Liver Microsomes)20 min (Human Microsomes) 3.5 min (Rat Microsomes)This compound demonstrates significantly higher metabolic stability.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the necroptosis signaling pathway and a general experimental workflow for evaluating RIPK1 inhibitors.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II / Necrosome (Pro-death) cluster_inhibitors Inhibitor Action TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_ub RIPK1 (Ub) cIAP1/2->RIPK1_ub IKK IKK Complex RIPK1_ub->IKK RIPK1 RIPK1 RIPK1_ub->RIPK1 Deubiquitination (e.g., CYLD) NF-kB NF-kB Activation IKK->NF-kB RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL pMLKL p-MLKL (oligomerization) MLKL->pMLKL Pore Pore Formation pMLKL->Pore Necroptosis Necroptosis Pore->Necroptosis TNF-alpha TNF-alpha TNF-alpha->TNFR1 This compound This compound This compound->RIPK1 GSK'963 GSK'963 GSK'963->RIPK1

Caption: Necroptosis signaling pathway initiated by TNF-α.

Experimental_Workflow Cell_Culture 1. Cell Seeding (e.g., HT-29, L929) Pre-treatment 2. Pre-treatment with This compound or GSK'963 Cell_Culture->Pre-treatment Stimulation 3. Necroptosis Induction (e.g., TNF-α + z-VAD-FMK) Pre-treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Viability_Assay 5. Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 6. Data Analysis (EC50 determination) Viability_Assay->Data_Analysis

Caption: General workflow for evaluating necroptosis inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and may require optimization for specific laboratory conditions.

In Vitro Necroptosis Assay (Cell Viability)

This protocol is adapted from studies evaluating the efficacy of this compound and GSK'963 in cell-based necroptosis models.

Objective: To determine the half-maximal effective concentration (EC50) of this compound and GSK'963 in protecting cells from induced necroptosis.

Materials:

  • Human HT-29 or murine L929 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound and GSK'963 stock solutions (in DMSO)

  • Human or murine TNF-α

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • SMAC mimetic (for HT-29 cells)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed HT-29 or L929 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and GSK'963 in complete culture medium.

  • Pre-treatment: Remove the culture medium from the cells and add the different concentrations of the inhibitors. Include a vehicle control (DMSO) and an untreated control. Incubate for 1-2 hours.

  • Necroptosis Induction:

    • For HT-29 cells: Add a cocktail of TNF-α (e.g., 100 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).

    • For L929 cells: Add a combination of TNF-α (e.g., 10 ng/mL) and z-VAD-FMK (e.g., 20 µM).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the EC50 value using a non-linear regression curve fit.

In Vivo Murine Model of TNF-induced Sterile Shock

This protocol is based on the in vivo evaluation of GSK'963.

Objective: To assess the in vivo efficacy of GSK'963 in a mouse model of TNF-α-induced systemic inflammatory response.

Materials:

  • C57BL/6 mice

  • GSK'963 formulated for intraperitoneal (i.p.) injection

  • Murine TNF-α

  • z-VAD-FMK

  • Rectal thermometer

Procedure:

  • Animal Acclimatization: Acclimate C57BL/6 mice to the experimental conditions for at least one week.

  • Compound Administration: Administer GSK'963 via i.p. injection at various doses (e.g., 0.2, 2, and 10 mg/kg). Include a vehicle control group.

  • Induction of Shock: 30 minutes after compound administration, inject a lethal combination of murine TNF-α (e.g., 10 µ g/mouse ) and z-VAD-FMK (e.g., 20 mg/kg) intraperitoneally.

  • Monitoring: Monitor the core body temperature of the mice rectally at regular intervals (e.g., every hour) for up to 8 hours.

  • Data Analysis: Plot the change in body temperature over time for each treatment group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the protective effect of GSK'963 compared to the vehicle control.

Conclusion

This compound and GSK'963 are both highly potent and selective inhibitors of RIPK1, making them valuable tools for studying necroptosis. GSK'963 demonstrates exceptional in vitro potency, making it an excellent choice for cell-based assays. This compound, with its enhanced metabolic stability, presents a promising option for in vivo experiments where longer exposure is required. The selection between these two compounds should be guided by the specific requirements of the research, with careful consideration of the experimental system and desired outcomes.

Ripa-56: A Comparative Guide to its Cross-Reactivity with RIP Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective RIPK1 inhibitor, Ripa-56, and its cross-reactivity with other members of the Receptor-Interacting Protein (RIP) kinase family. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Introduction to this compound

This compound is a potent, selective, and metabolically stable inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1)[1]. It functions as a type III kinase inhibitor, binding to an allosteric site on the kinase[2]. The inhibition of RIPK1 by this compound has shown therapeutic potential in models of systemic inflammatory response syndrome (SIRS) by reducing TNFα-induced mortality and multi-organ damage[2].

Cross-Reactivity Profile of this compound

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to undesirable side effects. The following table summarizes the known cross-reactivity of this compound against various RIP kinases based on available biochemical data.

Kinase TargetIC50 / % InhibitionReference
RIPK1 13 nM[1]
RIPK3 No inhibition at 10 µM[1][3]
RIPK2 Data not publicly available
RIPK4 Data not publicly available
RIPK5 Data not publicly available
RIPK6 Data not publicly available
RIPK7 Data not publicly available

Data Interpretation:

The available data demonstrates that this compound is a highly potent inhibitor of RIPK1 with an IC50 value of 13 nM[1]. Importantly, it exhibits exceptional selectivity against RIPK3, showing no inhibitory activity at a concentration of 10 µM, which is approximately 770-fold higher than its IC50 for RIPK1[1][3]. This high degree of selectivity is a desirable characteristic for a targeted inhibitor.

It is important to note that a comprehensive public kinome scan profiling the activity of this compound against the full panel of RIP kinases (RIPK2, RIPK4, RIPK5, RIPK6, and RIPK7) is not currently available. Therefore, the cross-reactivity of this compound with these other family members remains to be fully elucidated.

Experimental Protocols

The following is a detailed methodology for a typical in vitro biochemical kinase assay used to determine the potency and selectivity of inhibitors like this compound. The ADP-Glo™ Kinase Assay is a common platform for such assessments.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase (e.g., RIPK1).

Materials:

  • Recombinant human kinase (e.g., RIPK1, RIPK3)

  • Kinase-specific substrate (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific peptide)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration might be 10 mM, followed by 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • Add a small volume (e.g., 2.5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a kinase/substrate solution by diluting the recombinant kinase and its substrate in the kinase assay buffer to the desired concentrations. Add this solution (e.g., 2.5 µL) to the wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration appropriate for the kinase being tested (often at or near the Km for ATP).

    • Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add ADP-Glo™ Reagent (e.g., 10 µL) to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways involving RIP kinases that are relevant to the action of this compound.

RIPK1_Signaling cluster_receptor Cell Membrane cluster_complex_I Complex I cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 Binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1_scaffold Ubiquitination LUBAC LUBAC RIPK1_scaffold->LUBAC NEMO NEMO LUBAC->NEMO IKK IKKα/β NEMO->IKK NFkB NF-κB IKK->NFkB Activation Gene_Expression Gene Expression (Survival, Inflammation) NFkB->Gene_Expression Translocation

RIPK1 Scaffolding Function in NF-κB Activation

Necroptosis_Pathway cluster_stimulus Stimulus cluster_complex_IIb Complex IIb (Necrosome) cluster_execution Execution TNFa TNFα RIPK1_kinase RIPK1 (Kinase Active) TNFa->RIPK1_kinase Activation zVAD z-VAD-fmk (Caspase Inhibitor) zVAD->RIPK1_kinase RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation MLKL_oligomer MLKL Oligomerization & Translocation MLKL->MLKL_oligomer Pore_Formation Pore Formation MLKL_oligomer->Pore_Formation Necroptosis Necroptosis Pore_Formation->Necroptosis Ripa56 This compound Ripa56->RIPK1_kinase Inhibition

This compound Inhibition of the Necroptosis Pathway

Conclusion

This compound is a highly potent and selective inhibitor of RIPK1, demonstrating excellent selectivity over RIPK3. This specificity is a promising attribute for its potential development as a therapeutic agent for inflammatory diseases. However, a comprehensive understanding of its cross-reactivity profile across the entire RIP kinase family is currently limited by the lack of publicly available data. Further kinome-wide screening is necessary to fully characterize the selectivity of this compound and to better predict its potential on- and off-target effects in a cellular and in vivo context. The provided experimental protocol offers a standard method for researchers to independently assess the inhibitory activity of this compound and other compounds against various kinases.

References

In Vivo Efficacy of Ripa-56: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a comprehensive in vivo comparison of Ripa-56, a potent and selective RIPK1 inhibitor, against other relevant alternatives. The data presented is based on preclinical studies in established animal models of inflammatory diseases.

This compound has emerged as a promising therapeutic candidate for a range of inflammatory conditions due to its high potency, selectivity, and metabolic stability.[1] This guide will delve into the in vivo validation of this compound's therapeutic effects, comparing its performance with other known RIPK1 inhibitors, Necrostatin-1 and GSK2982772, in models of Systemic Inflammatory Response Syndrome (SIRS) and Experimental Autoimmune Encephalomyelitis (EAE), a common model for multiple sclerosis.

Mechanism of Action: Targeting RIPK1-Mediated Necroptosis and Inflammation

This compound is a type III kinase inhibitor that specifically targets the inactive conformation of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular signaling pathways downstream of death receptors like TNFR1, as well as Toll-like receptors. Its activation can lead to a programmed form of necrosis called necroptosis and the production of pro-inflammatory cytokines, both of which are implicated in the pathogenesis of numerous inflammatory diseases. By inhibiting RIPK1 kinase activity, this compound effectively blocks these detrimental downstream effects.

TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 ComplexI Complex I RIPK1->ComplexI Deubiquitination Deubiquitination RIPK1->Deubiquitination cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->ComplexI NFkB NF-κB Activation (Inflammation, Survival) ComplexI->NFkB ComplexIIa Complex IIa (Apoptosis) Deubiquitination->ComplexIIa ComplexIIb Complex IIb (Necroptosis) Deubiquitination->ComplexIIb Caspase8 Caspase-8 ComplexIIa->Caspase8 FADD FADD ComplexIIa->FADD RIPK3 RIPK3 ComplexIIb->RIPK3 Apoptosis Apoptosis Caspase8->Apoptosis Cleavage MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Execution Ripa56 This compound Ripa56->RIPK1 Inhibits Acclimatization Animal Acclimatization DrugAdmin Drug Administration (this compound or Vehicle) Acclimatization->DrugAdmin TNFaInjection TNFα Injection (i.v. or i.p.) DrugAdmin->TNFaInjection 30 min pre-treatment Monitoring Monitoring (Survival, Temperature) TNFaInjection->Monitoring TissueCollection Tissue Collection (Organ Damage Analysis) Monitoring->TissueCollection Endpoint Immunization Immunization with Myelin Antigen (e.g., MOG35-55) + Adjuvant (CFA) PertussisToxin Pertussis Toxin Injection (Day 0 and Day 2) Immunization->PertussisToxin DrugTreatment Drug Treatment Initiation (Prophylactic or Therapeutic) PertussisToxin->DrugTreatment ClinicalScoring Daily Clinical Scoring (0-5 scale) DrugTreatment->ClinicalScoring Histopathology Histopathological Analysis (Demyelination, Inflammation) ClinicalScoring->Histopathology Endpoint

References

Genetic Validation of Ripa-56's On-Target Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ripa-56, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with other alternatives. It includes supporting experimental data and detailed methodologies to facilitate the validation of its on-target effects.

Introduction to this compound and its Target, RIPK1

This compound is a highly potent, selective, and metabolically stable inhibitor of RIPK1, with an IC50 of 13 nM.[1][2][3][4] It functions as a type III kinase inhibitor, binding to an allosteric site on RIPK1.[5] RIPK1 is a critical regulator of cellular pathways involved in inflammation and programmed cell death, specifically necroptosis.[6][7][8][9] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of regulated necrosis implicated in various inflammatory and neurodegenerative diseases.[8][10] By inhibiting RIPK1 kinase activity, this compound effectively blocks necroptosis and has demonstrated therapeutic potential in animal models of Systemic Inflammatory Response Syndrome (SIRS), Experimental Autoimmune Encephalomyelitis (EAE), and non-alcoholic steatohepatitis (NASH).[11][12]

The Critical Role of Genetic Validation

To confirm that the observed effects of a small molecule inhibitor like this compound are due to its interaction with the intended target (on-target effects) and not due to off-target interactions, genetic validation is the gold standard. This involves using genetic tools to eliminate or inactivate the target protein and then comparing the resulting phenotype with the effects of the compound. If the genetic inactivation of the target protein mimics the effects of the compound, it provides strong evidence for the compound's on-target mechanism of action. For RIPK1 inhibitors, this often involves studies in cells or animal models where the RIPK1 gene is knocked out or mutated to express a kinase-dead version of the protein.[13][14][15][16]

Comparative Analysis of this compound and Alternative RIPK1 Inhibitors

This compound is part of a growing landscape of RIPK1 inhibitors. Its performance can be compared to other well-characterized molecules. The following table summarizes the key quantitative data for this compound and its alternatives.

CompoundTypeTarget(s)IC50 (RIPK1)Cell-Based Potency (EC50)Key Features
This compound Type III Allosteric InhibitorRIPK113 nM[1][2][4]28 nM (HT-29 cells)[11][4]Potent, selective, and metabolically stable.[1][5] Orally bioavailable.
Necrostatin-1 (Nec-1) Allosteric InhibitorRIPK1~180-490 nM490 nM (293T cells)[17]First-in-class RIPK1 inhibitor, widely used as a research tool.[18]
GSK2982772 ATP Competitive InhibitorRIPK116 nM[17]-High kinase specificity.[17]
GSK'963 -RIPK1--Brain penetrant, used in in vivo studies of intracerebral hemorrhage.
GSK'074 Dual InhibitorRIPK1, RIPK3-10 nM (human and mouse cells)[14]Inhibits both RIPK1 and RIPK3 kinase activity.[14]

Experimental Protocols for On-Target Validation

Here are detailed methodologies for key experiments to validate the on-target effects of this compound.

In Vitro Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound on RIPK1 kinase activity.

  • Methodology:

    • Recombinant human RIPK1 protein is incubated with a specific substrate (e.g., a peptide or myelin basic protein) and ATP.

    • This compound is added at various concentrations to determine its effect on the phosphorylation of the substrate.

    • The amount of phosphorylated substrate is quantified using methods such as ADP-Glo kinase assay, radiometric assays (with ³²P-ATP), or specific antibodies against the phosphorylated substrate in an ELISA or Western blot format.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of this compound to RIPK1 in a cellular context.

  • Methodology:

    • Intact cells are treated with either this compound or a vehicle control.

    • The treated cells are heated at a range of temperatures.

    • Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble RIPK1 at each temperature is determined by Western blot.

    • Binding of this compound to RIPK1 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated cells.

Genetic Knockout/Knock-in Cellular Assays
  • Objective: To demonstrate that the cellular effects of this compound are dependent on the presence and kinase activity of RIPK1.

  • Methodology:

    • Cell Line Generation:

      • Use CRISPR/Cas9 to generate a RIPK1 knockout (KO) cell line (e.g., in HT-29 or L929 cells).

      • In the RIPK1 KO background, re-express wild-type (WT) RIPK1 or a kinase-dead (KD) mutant (e.g., D138N).

    • Necroptosis Induction:

      • Treat the different cell lines (parental, RIPK1 KO, RIPK1 WT-reconstituted, RIPK1 KD-reconstituted) with a necroptosis-inducing stimulus (e.g., TNFα + SMAC mimetic + z-VAD-FMK).

    • This compound Treatment:

      • In parallel, treat the parental and RIPK1 WT-reconstituted cells with the necroptosis stimulus in the presence of varying concentrations of this compound.

    • Viability Assessment:

      • Measure cell viability using assays like CellTiter-Glo.

    • Expected Outcome:

      • Parental and RIPK1 WT-reconstituted cells will undergo necroptosis, which is blocked by this compound in a dose-dependent manner.

      • RIPK1 KO and RIPK1 KD-reconstituted cells will be resistant to the necroptosis stimulus, phenocopying the effect of this compound.

Western Blot Analysis of RIPK1 Pathway Activation
  • Objective: To monitor the phosphorylation status of key proteins in the necroptosis pathway.

  • Methodology:

    • Treat cells (e.g., HT-29) with a necroptosis stimulus in the presence or absence of this compound for various time points.

    • Lyse the cells and perform Western blot analysis using antibodies against:

      • Phospho-RIPK1 (e.g., at Ser166)

      • Total RIPK1

      • Phospho-RIPK3 (e.g., at Ser227)

      • Total RIPK3

      • Phospho-MLKL (e.g., at Ser358)

      • Total MLKL

    • Expected Outcome: this compound should prevent the stimulus-induced phosphorylation of RIPK1, RIPK3, and MLKL.

Visualizations: Signaling Pathways and Experimental Workflows

RIPK1_Necroptosis_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex IIb (Necrosome) TNFa TNFa TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1_CI RIPK1 TRADD->RIPK1_CI cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 NF-kB NF-kB RIPK1_CI->NF-kB activates RIPK1_CII RIPK1 RIPK1_CI->RIPK1_CII deubiquitination (caspase-8 inactive) RIPK3 RIPK3 RIPK1_CII->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis membrane permeabilization This compound This compound This compound->RIPK1_CII inhibits kinase activity

Caption: RIPK1 signaling pathway leading to necroptosis and the inhibitory action of this compound.

Genetic_Validation_Workflow cluster_cell_lines Generate Cell Lines cluster_expected_outcome Expected Outcome Parental Parental Treatment Treat with this compound Parental->Treatment RIPK1_KO RIPK1 KO (CRISPR/Cas9) Stimulus Induce Necroptosis (e.g., TNFα + SMAC + zVAD) RIPK1_KO->Stimulus RIPK1_WT RIPK1 WT Re-expression RIPK1_WT->Stimulus RIPK1_WT->Treatment RIPK1_KD RIPK1 Kinase-Dead Re-expression RIPK1_KD->Stimulus Assay Measure Cell Viability Stimulus->Assay Treatment->Assay Compare Compare Phenotypes Assay->Compare Ripa56_Effect This compound blocks necroptosis in Parental & RIPK1 WT cells Compare->Ripa56_Effect Genetic_Effect RIPK1 KO & RIPK1 KD cells are resistant to necroptosis Compare->Genetic_Effect Conclusion This compound effect phenocopies genetic inactivation of RIPK1 kinase Ripa56_Effect->Conclusion Genetic_Effect->Conclusion

Caption: Experimental workflow for the genetic validation of this compound's on-target effects.

References

Ripa-56: A Comparative Analysis of Efficacy in Human and Mouse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ripa-56, a potent RIPK1 inhibitor, in human versus mouse cell lines. The data presented is supported by experimental findings to assist researchers in evaluating its potential as a therapeutic agent.

Introduction

This compound is a selective and metabolically stable inhibitor of Receptor-Interacting Protein 1 (RIPK1) kinase, a key mediator of necroptotic cell death.[1] Necroptosis is a form of programmed necrosis implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. This guide delves into the comparative efficacy of this compound in cellular models of human and murine origin, providing a basis for its preclinical and potential clinical development.

Quantitative Efficacy of this compound and Comparators

The potency of this compound has been evaluated in both human and mouse cell lines, demonstrating remarkably similar efficacy. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized RIPK1 inhibitors, Necrostatin-1 and GSK'963.

Table 1: this compound Efficacy in Human vs. Mouse Cell Lines

Cell LineSpeciesCell TypeThis compound EC50 (nM)
HT-29HumanColon Adenocarcinoma28
L929MouseFibrosarcoma27

Table 2: Comparative Efficacy of RIPK1 Inhibitors

InhibitorCell LineSpeciesCell TypeIC50/EC50
This compound HT-29HumanColon Adenocarcinoma28 nM (EC50)
L929MouseFibrosarcoma27 nM (EC50)
GSK'963 U937HumanHistiocytic Lymphoma4 nM (IC50)
L929MouseFibrosarcoma1 nM (IC50)
Primary BMDMsMouseBone Marrow-Derived Macrophages3 nM (IC50)
Necrostatin-1 U937HumanHistiocytic Lymphoma2 µM (IC50)
L929MouseFibrosarcoma1 µM (IC50)

The data clearly indicates that this compound exhibits potent, single-digit nanomolar efficacy in preventing necroptosis in both human and mouse cell lines, with almost identical EC50 values. When compared to other RIPK1 inhibitors, this compound is significantly more potent than Necrostatin-1 and shows comparable, albeit slightly lower, potency to GSK'963 in the tested cell lines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating RIPK1 inhibitors.

G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Survival) Complex_I->NFkB Complex_II Complex II (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_II Caspase8_inhibition Caspase-8 Inhibition (e.g., z-VAD-fmk) Caspase8_inhibition->Complex_II Promotes SMAC_mimetic SMAC Mimetic SMAC_mimetic->Complex_II Promotes RIPK1_autoP RIPK1 Autophosphorylation Complex_II->RIPK1_autoP RIPK3_P RIPK3 Phosphorylation RIPK1_autoP->RIPK3_P MLKL_P MLKL Phosphorylation & Oligomerization RIPK3_P->MLKL_P Membrane_disruption Plasma Membrane Disruption MLKL_P->Membrane_disruption Necroptosis Necroptosis Membrane_disruption->Necroptosis Ripa56 This compound Ripa56->RIPK1_autoP Inhibits

Figure 1: Simplified TNFα-induced necroptosis signaling pathway and the point of intervention for this compound.

G start Start seed_cells Seed Human (e.g., HT-29) or Mouse (e.g., L929) Cells start->seed_cells pretreat Pre-treat with this compound or other inhibitors seed_cells->pretreat induce_necroptosis Induce Necroptosis (e.g., TNFα + z-VAD-fmk +/- SMAC mimetic) pretreat->induce_necroptosis incubate Incubate for a defined period (e.g., 6-24 hours) induce_necroptosis->incubate quantify Quantify Cell Viability/ Cell Death incubate->quantify data_analysis Data Analysis (EC50/IC50 determination) quantify->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for assessing the efficacy of necroptosis inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other RIPK1 inhibitors.

In Vitro Necroptosis Assay in Human and Mouse Cell Lines

This protocol is adapted for assessing the protective effects of RIPK1 inhibitors against TNFα-induced necroptosis.

1. Cell Culture and Seeding:

  • Human HT-29 colon adenocarcinoma cells or mouse L929 fibrosarcoma cells are cultured in appropriate media (e.g., DMEM for HT-29, RPMI-1640 for L929) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded into 96-well plates at a density that allows for sub-confluency at the time of the assay.

2. Compound Treatment:

  • Prepare serial dilutions of this compound or other RIPK1 inhibitors in the appropriate cell culture medium.

  • Remove the culture medium from the seeded cells and add the medium containing the different concentrations of the inhibitors.

  • Pre-incubate the cells with the compounds for a specified time, typically 1-2 hours, at 37°C in a 5% CO2 incubator.

3. Induction of Necroptosis:

  • Prepare a solution containing the necroptosis-inducing agents. A common combination for HT-29 and L929 cells is:

    • Human or mouse TNFα (e.g., 20-100 ng/mL)

    • A pan-caspase inhibitor, such as z-VAD-fmk (e.g., 20-50 µM), to block apoptosis.

    • Optionally, a SMAC mimetic (e.g., BV6 or SM-164 at 100 nM) can be included to enhance necroptosis induction in some cell lines.

  • Add the necroptosis-inducing cocktail to the wells already containing the inhibitors.

4. Incubation:

  • Incubate the plates for a period sufficient to induce significant cell death in the control (untreated) wells, typically ranging from 6 to 24 hours.

5. Quantification of Cell Viability/Death:

  • Cell viability can be assessed using various methods:

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

    • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that only enters cells with compromised membranes. The percentage of PI-positive cells can be quantified by flow cytometry or fluorescence microscopy.

6. Data Analysis:

  • Calculate the percentage of cell viability or death for each inhibitor concentration relative to the positive (necroptosis-induced) and negative (vehicle-treated) controls.

  • Plot the dose-response curves and determine the EC50 or IC50 values using non-linear regression analysis.

Conclusion

This compound demonstrates potent and equivalent efficacy in inhibiting necroptosis in both human and mouse cell lines. Its nanomolar potency is comparable to or exceeds that of other established RIPK1 inhibitors. This consistent cross-species activity supports the use of mouse models for the preclinical evaluation of this compound as a potential therapeutic for human diseases driven by necroptosis. The provided experimental protocols offer a framework for researchers to further investigate the cellular effects of this compound and other RIPK1 inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of Ripa-56: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Ripa-56, a potent and selective receptor-interacting protein 1 (RIP1) kinase inhibitor. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, a conservative approach, treating the compound as potentially hazardous, is recommended.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

Engineering Controls:

  • All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

This compound: Key Data for Disposal Considerations

A summary of the quantitative data for this compound is presented below to inform disposal decisions.

PropertyValue
Chemical Name N-Benzyl-N-hydroxy-2,2-dimethylbutanamide
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.3 g/mol
CAS Number 1956370-21-0
Physical Form Lyophilized powder
Solubility Soluble in DMSO and ethanol
Storage (Lyophilized) -20°C
Storage (In solution) -20°C for up to 3 months

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for the disposal of this compound waste, including unused stock, contaminated materials, and solutions.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items (e.g., weigh boats, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO or ethanol) must be collected in a separate, compatible hazardous liquid waste container. Do not mix with aqueous waste streams unless specifically permitted by your institution's waste management guidelines.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.

2. Waste Container Selection and Labeling:

  • Use containers that are chemically compatible with this compound and its solvents (e.g., polyethylene (B3416737) for solids, glass or polyethylene for liquids).

  • Ensure containers are in good condition and have secure, leak-proof lids.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound (N-Benzyl-N-hydroxy-2,2-dimethylbutanamide)," the approximate concentration and quantity, and the date of accumulation.

3. Waste Accumulation and Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Keep waste containers closed at all times, except when adding waste.

4. Disposal Request and Pickup:

  • Once the waste container is full or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) department.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Ripa56_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start Disposal Process assess_hazards Assess Hazards (Consult SDS/EHS) start->assess_hazards Begin don_ppe Don Personal Protective Equipment (PPE) assess_hazards->don_ppe Safety First identify_waste Identify this compound Waste (Solid, Liquid, Sharps) don_ppe->identify_waste Proceed segregate_waste Segregate Waste Streams identify_waste->segregate_waste select_container Select & Label Compatible Container segregate_waste->select_container collect_waste Collect Waste in Designated Container select_container->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste Secure request_pickup Request EHS Waste Pickup store_waste->request_pickup Container Full end_disposal Proper Disposal by EHS request_pickup->end_disposal Final Step

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols

While this document focuses on disposal, the principles of safe handling extend to experimental use. All weighing and reconstitution of this compound powder should be performed in a chemical fume hood. When preparing solutions, add the solvent to the lyophilized powder slowly to avoid aerosolization.

By following these procedures, researchers can ensure the safe and responsible management of this compound waste, contributing to a secure and compliant laboratory environment.

Personal protective equipment for handling Ripa-56

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling Ripa-56

Content Type: This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. It is intended to offer procedural, step-by-step guidance to directly answer specific operational questions, establishing a foundation of trust with researchers, scientists, and drug development professionals by providing value beyond the product itself.

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Handling Precautions

This compound is a highly potent, selective, and metabolically stable inhibitor of receptor-interacting protein 1 (RIP1) kinase.[1][2][3] As with all potent, biologically active small molecules, this compound should be handled with a high degree of caution in a laboratory setting. Although a specific Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on best practices for handling potent research-grade kinase inhibitors and should be strictly followed to minimize exposure and ensure a safe working environment.[4][5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound, particularly in its solid, powdered form. The required level of protection varies depending on the laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Certified chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Experimental Protocol: Reconstitution of this compound

This protocol details the preparation of a stock solution of this compound. All procedures involving the solid compound should be performed in a chemical fume hood.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile polypropylene (B1209903) centrifuge tubes

  • Precision balance

  • Vortexer or sonicator

Procedure:

  • Preparation: Before opening, bring the vial of this compound to room temperature.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 20 mM stock solution from 5 mg of this compound, reconstitute the powder in 1.13 ml of DMSO.[3]

  • Dissolution: Securely cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C for up to 3 months to prevent loss of potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3] The lyophilized powder should be stored at -20°C and is stable for 24 months.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to prevent contamination and ensure safety.

Handling Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal a Receipt and Inspection b Store at -20°C a->b c Weigh Solid this compound b->c Equilibrate to RT d Prepare Stock Solution (DMSO) c->d e Use in Experiments d->e f Collect Solid Waste (Gloves, Tips, Vials) e->f g Collect Liquid Waste (Unused Solutions) e->g h Dispose as Hazardous Chemical Waste f->h g->h

Caption: Workflow for the safe handling and disposal of this compound.

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand).

  • Clean: Wearing appropriate PPE, collect the contained spill material into a sealed, labeled container. Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous chemical waste.

Disposal Plan:

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with the compound. These items should be placed in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[6][7] DMSO solutions can typically be disposed of with other organic solvents, but always follow your institution's specific guidelines.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.